Bicalutamide-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H14F4N2O4S |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3,3,3-trideuterio-2-[dideuterio-(4-fluorophenyl)sulfonylmethyl]-2-hydroxypropanamide |
InChI |
InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1/i1D3,10D2 |
InChI Key |
LKJPYSCBVHEWIU-FFQFYSDLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@](C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)(C([2H])([2H])S(=O)(=O)C2=CC=C(C=C2)F)O |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Purification of Bicalutamide-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Bicalutamide-d5, an isotopically labeled version of the non-steroidal antiandrogen, Bicalutamide. This document details a plausible synthetic route, purification protocols, and relevant analytical techniques, offering valuable insights for researchers in medicinal chemistry and drug development.
Introduction
Synthesis of this compound
The proposed synthesis of this compound involves a multi-step process starting from commercially available deuterated precursors. The key strategy is the introduction of the deuterium labels at an early and stable stage of the synthesis.
Proposed Synthetic Pathway
The synthesis commences with the preparation of a deuterated intermediate, which is then elaborated to the final this compound product. A plausible route involves the use of deuterated acetone as a key building block.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Deuterated Epoxide Intermediate
This initial phase focuses on constructing the deuterated oxirane ring, a critical component of the Bicalutamide structure. The synthesis would likely begin with a deuterated acetone derivative and proceed through several steps to yield the key epoxide intermediate. While a specific protocol for this deuterated intermediate is not published, analogous non-deuterated syntheses can be adapted.[2]
Step 2: Ring Opening of the Epoxide
The deuterated epoxide is then reacted with 4-fluorothiophenol to open the ring and introduce the fluorophenylthio moiety.
-
Reaction: The deuterated epoxide intermediate is dissolved in a suitable solvent, such as dimethylacetamide (DMA).
-
4-Fluorothiophenol is added to the solution.
-
The reaction mixture is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).[2]
Step 3: Oxidation to this compound
The final step is the oxidation of the sulfide to a sulfone, yielding this compound.
-
Reagent: meta-Chloroperoxybenzoic acid (m-CPBA) is a common oxidizing agent for this transformation.[1][2]
-
Procedure: The sulfide intermediate is dissolved in a chlorinated solvent like dichloromethane (DCM).
-
m-CPBA is added portion-wise at a controlled temperature, typically 0°C to room temperature.
-
The reaction progress is monitored by TLC or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction is quenched, and the product is extracted.
Purification of this compound
Purification is a critical step to ensure the final product meets the high-purity standards required for research and development. A combination of chromatographic and crystallization techniques is typically employed.
Chromatographic Purification
Flash column chromatography is a standard method for the initial purification of the crude this compound.
| Parameter | Description |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | A gradient of ethyl acetate in hexanes |
| Detection | UV visualization at 254 nm |
Protocol:
-
The crude product is dissolved in a minimal amount of the mobile phase.
-
The solution is loaded onto a pre-packed silica gel column.
-
The column is eluted with the solvent gradient, and fractions are collected.
-
Fractions containing the pure product are identified by TLC or HPLC analysis and combined.
Crystallization
Crystallization is used to obtain highly pure this compound in a solid, crystalline form. The choice of solvent is crucial for obtaining high-quality crystals.
| Solvent System | Outcome |
| Ethyl acetate/Hexane | Good for obtaining well-defined crystals. |
| Acetone/Water | Can also be used for recrystallization. |
Protocol (Ethyl Acetate/Hexane):
-
The purified this compound from chromatography is dissolved in a minimum amount of hot ethyl acetate.
-
Hexane is slowly added until the solution becomes slightly turbid.
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.
-
The resulting crystals are collected by filtration, washed with cold hexane, and dried under vacuum.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and assessment of deuterium incorporation. | Absence or significant reduction of proton signals at the deuterated positions. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to the carbon atoms of Bicalutamide. |
| Mass Spectrometry | Determination of molecular weight and confirmation of isotopic enrichment. | A molecular ion peak corresponding to the mass of this compound. |
| HPLC | Purity assessment. | A single major peak indicating high purity. |
Signaling Pathway of Bicalutamide
Bicalutamide functions as a non-steroidal antiandrogen by competitively inhibiting the androgen receptor (AR). This action blocks the downstream signaling cascade that promotes the growth of prostate cancer cells.
Caption: Bicalutamide's mechanism of action on the androgen receptor pathway.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. While a definitive, published protocol for this specific isotopologue is elusive, the outlined procedures, based on established chemical principles and analogous syntheses, offer a robust starting point for its preparation. The successful synthesis and purification of this compound will enable crucial research into the metabolism and pharmacokinetics of this important anti-cancer drug.
References
The Role of Bicalutamide-d5 in Advancing Bioanalytical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicalutamide, a non-steroidal antiandrogen, is a cornerstone in the therapeutic landscape of prostate cancer.[1][2] Its mechanism of action involves competitively inhibiting the binding of androgens to the androgen receptor (AR), thereby disrupting the signaling pathway that drives the growth of prostate cancer cells.[3][4][5] To accurately characterize the pharmacokinetic and pharmacodynamic profiles of Bicalutamide in preclinical and clinical research, robust and reliable bioanalytical methods are imperative. This technical guide delves into the critical role of Bicalutamide-d5, a deuterated analog of Bicalutamide, as an internal standard in mass spectrometry-based bioanalysis. The use of stable isotope-labeled internal standards like this compound is the gold standard for correcting for variability in sample preparation and instrument response, ensuring the highest level of accuracy and precision in quantitative studies.
The Imperative of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of an appropriate internal standard (IS) is fundamental.[6] An ideal IS should mimic the analyte of interest in its physicochemical properties, extraction recovery, and ionization efficiency, but be distinguishable by the mass spectrometer. Deuterated standards, such as this compound, are considered the most suitable internal standards because their chemical and physical behaviors are nearly identical to their non-deuterated counterparts.[6] This near-identical behavior allows this compound to effectively compensate for any sample loss during extraction and for fluctuations in the mass spectrometer's performance, a phenomenon known as matrix effects.
This compound in Pharmacokinetic and Bioequivalence Studies
The primary application of this compound in research is as an internal standard for the accurate quantification of Bicalutamide in biological matrices, most commonly plasma. This is crucial for:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Bicalutamide. Accurate PK data is essential for optimizing dosing regimens and understanding drug-drug interactions.[7][8]
-
Bioequivalence (BE) Studies: Comparing the bioavailability of a generic formulation of Bicalutamide to the innovator product.[9] These studies are critical for the regulatory approval of generic drugs.
Quantitative Data from Bioanalytical Methods
The following tables summarize key validation parameters from various published LC-MS/MS methods that have employed a stable isotope-labeled internal standard for the quantification of Bicalutamide. While not all studies explicitly used this compound, the principles and typical performance characteristics are directly transferable.
| Parameter | Bicalutamide | Internal Standard | Matrix | Linearity Range (ng/mL) | r² | Reference |
| Linearity | Bicalutamide | Nilutamide | Human Plasma | 10 - 2000 | ≥ 0.9993 | |
| Bicalutamide | Telmisartan | Rat Plasma | 0.995 - 1290.105 | Not Reported | [10] | |
| Bicalutamide | Not Specified | Human Plasma | 1 - 1000 | Not Reported | [11] | |
| R-Bicalutamide | Topiramate | Human Plasma | 20 - 3200 | ≥ 0.9990 | [12] |
| Parameter | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Precision & Accuracy | LLOQ: 10 | 5.41 | 6.48 | 97.95 | |
| Low QC: 20 | 2.50 | 3.54 | 103.6 | ||
| Mid QC: 200 | 1.49 | 2.29 | 100.2 | ||
| High QC: 1600 | 2.01 | 3.11 | 98.36 | ||
| LLOQ: 1 | 15.3 | Not Reported | 92.8 - 107.7 | [11] | |
| Low QC: 2 | Not Reported | Not Reported | 92.8 - 107.7 | [11] | |
| Mid QC: 50 | Not Reported | Not Reported | 92.8 - 107.7 | [11] | |
| High QC: 800 | Not Reported | Not Reported | 92.8 - 107.7 | [11] |
| Parameter | Concentration (ng/mL) | Recovery (%) | Reference |
| Recovery | Low QC: 20 | 98.91 | |
| Mid QC: 200 | 89.88 | ||
| High QC: 1600 | 94.50 |
Experimental Protocols
A generalized experimental protocol for the quantification of Bicalutamide in plasma using this compound as an internal standard is outlined below. This protocol is a synthesis of methodologies reported in the scientific literature.[10][11][12]
Sample Preparation (Protein Precipitation)
-
Aliquoting: Transfer a small volume of plasma (e.g., 50 µL) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution to each plasma sample, except for the blank matrix.
-
Protein Precipitation: Add a protein precipitating agent, typically acetonitrile, at a ratio of 3:1 or 4:1 (v/v) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to concentrate the sample.
-
Injection: Inject an aliquot of the final sample into the LC-MS/MS system.
Liquid Chromatography
-
Column: A reversed-phase C18 column is commonly used for the separation of Bicalutamide.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is common.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
Mass Spectrometry
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique, typically operated in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both Bicalutamide and this compound.
-
Bicalutamide MRM transition (example): m/z 431.1 → 255.1
-
This compound MRM transition (example): m/z 436.1 → 260.1
-
-
Data Analysis: The peak area ratio of Bicalutamide to this compound is calculated and used to determine the concentration of Bicalutamide in the unknown samples by interpolating from a calibration curve.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the androgen receptor signaling pathway and a typical bioanalytical workflow utilizing this compound.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 4. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 7. Pharmacokinetics of two novel bicalutamide formulations in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bicalutamide quantification in human plasma by high-performance liquid chromatography: Application to bioequivalence study – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. akjournals.com [akjournals.com]
- 11. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scirp.org [scirp.org]
Bicalutamide-d5: A Comprehensive Technical Guide to its Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical and chemical characteristics of Bicalutamide-d5, a deuterated analog of the non-steroidal anti-androgen, Bicalutamide. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analysis.
This compound is a critical tool in pharmacokinetic studies, serving as an internal standard for the quantification of Bicalutamide in biological samples. Its utility stems from the mass shift introduced by the deuterium atoms, which allows for its differentiation from the non-deuterated drug in mass spectrometry-based assays, without significantly altering its chemical behavior.
Core Physicochemical Properties
While specific experimental data for this compound is not extensively published, the following table summarizes the known properties of both Bicalutamide and its deuterated analog. The physicochemical properties of this compound are expected to be very similar to those of the parent compound, with minor variations attributable to the isotopic labeling.
| Property | Bicalutamide | This compound |
| Chemical Name | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-(methyl-d3)propanamide-d2 |
| Molecular Formula | C₁₈H₁₄F₄N₂O₄S | C₁₈H₉D₅F₄N₂O₄S |
| Molecular Weight | 430.37 g/mol [1] | 435.40 g/mol |
| Appearance | Fine white to off-white powder[1] | Not explicitly documented, expected to be similar to Bicalutamide |
| Melting Point | 191-193 °C | Not explicitly documented, expected to be very similar to Bicalutamide |
| Boiling Point | Not available | Not available |
| Solubility | Practically insoluble in water. Soluble in acetone and tetrahydrofuran; sparingly soluble in methanol; slightly soluble in chloroform and absolute ethanol.[1][2] | Not explicitly documented, expected to have similar solubility profile to Bicalutamide |
| pKa | Approximately 12[1] | Not explicitly documented, expected to be very similar to Bicalutamide |
Mechanism of Action: Androgen Receptor Signaling Pathway
Bicalutamide exerts its therapeutic effect by acting as a competitive antagonist at the androgen receptor (AR). In normal physiological processes, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Once in the nucleus, the androgen-AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of genes responsible for prostate cell growth and survival.
Bicalutamide disrupts this pathway by competing with androgens for the ligand-binding domain of the AR. By binding to the receptor, Bicalutamide prevents the binding of endogenous androgens, thereby inhibiting the subsequent steps of receptor activation, nuclear translocation, and gene transcription. This ultimately leads to a reduction in androgen-stimulated cell proliferation.
Caption: Simplified signaling pathway of Bicalutamide's mechanism of action.
Experimental Protocols
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of this compound.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded to define the melting range.
Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of this compound in various solvents.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, acetone) in a sealed container.
-
The mixture is agitated (e.g., using a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove undissolved solid.
-
The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.
Purity and Identity Confirmation (LC-MS/MS)
Objective: To confirm the identity and determine the purity of this compound.
Methodology:
-
Sample Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile).
-
Chromatographic Separation: The sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with an appropriate column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate the analyte from any impurities.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in a specific ion monitoring mode to detect the precursor ion of this compound and its characteristic product ions.
-
Data Analysis: The retention time of the major peak is compared to that of a reference standard. The mass spectrum is analyzed to confirm the molecular weight and fragmentation pattern, thereby confirming the identity and isotopic labeling of this compound. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all detected peaks.
Experimental Workflow for Characterization
The following diagram illustrates a logical workflow for the physical and chemical characterization of a new batch of this compound.
Caption: A logical workflow for the characterization of this compound.
This technical guide provides a foundational understanding of the physical and chemical characteristics of this compound. For specific applications, it is recommended that researchers perform their own characterization and validation experiments.
References
Bicalutamide-d5: A Technical Guide to its Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of Bicalutamide-d5. This deuterated analog of Bicalutamide serves as a critical internal standard in pharmacokinetic and metabolic studies, necessitating a thorough understanding of its quality control parameters. This document outlines the typical data presented in a CoA, details the experimental protocols for its verification, and illustrates the underlying workflows and analytical relationships.
Certificate of Analysis: A Summary of Quality
The Certificate of Analysis for this compound is a formal document that confirms the compound's quality and purity, ensuring its suitability for research and drug development applications. The following tables summarize the key quantitative data typically found on a CoA.
Table 1: Identification and General Properties
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 2140305-19-5 |
| Molecular Formula | C₁₈H₉D₅F₄N₂O₄S |
| Molecular Weight | 435.40 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Ethanol |
Table 2: Purity and Impurity Profile
| Analysis | Method | Result | Specification |
| Chemical Purity | HPLC | 99.8% | ≥ 98.0% |
| Isotopic Purity | Mass Spectrometry | 99.5% | ≥ 99.0% |
| Unlabeled Bicalutamide | HPLC-MS | < 0.1% | ≤ 0.5% |
| Individual Impurities | HPLC | < 0.1% | ≤ 0.2% |
| Total Impurities | HPLC | 0.2% | ≤ 1.0% |
Table 3: Physicochemical Characterization
| Analysis | Method | Result |
| ¹H NMR | NMR Spectroscopy | Conforms to structure |
| Mass Spectrum | ESI-MS | Conforms to structure |
| Loss on Drying | Gravimetric | < 0.5% |
| Residue on Ignition | Gravimetric | < 0.1% |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is employed to determine the chemical purity of this compound and to identify and quantify any impurities.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M KH₂PO₄, pH 3.0) in a 50:50 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.[1]
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The area of all peaks is integrated to calculate the percentage purity and the levels of individual and total impurities.
Mass Spectrometry (MS) for Isotopic Purity
High-resolution mass spectrometry is utilized to determine the isotopic purity of this compound.
-
Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Mode: Positive ESI.
-
Procedure: A dilute solution of this compound is infused into the mass spectrometer. The relative abundances of the molecular ions corresponding to the deuterated (d5) and non-deuterated (d0) forms of Bicalutamide are measured. The isotopic purity is calculated from the ratio of the peak area of the d5 isotopologue to the sum of the peak areas of all isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the absence of significant protonated impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Procedure: A sample of this compound is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration values of the observed signals are compared with the expected spectrum for this compound to confirm its identity and structure.
Visualizations
The following diagrams illustrate the workflow for generating a Certificate of Analysis and the relationship between different analytical methods for purity assessment.
Caption: Workflow for generating a Certificate of Analysis for this compound.
Caption: Relationship between analytical methods and purity parameters.
References
Commercially Available Bicalutamide-d5 Reference Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercially available Bicalutamide-d5 reference standards, their characterization, and their application in analytical methodologies. This compound, a deuterated analog of the non-steroidal antiandrogen Bicalutamide, serves as an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry. Its use ensures high accuracy and precision in the determination of Bicalutamide levels in complex biological matrices.
Commercial Availability
This compound is available from several specialized chemical suppliers that provide reference standards for the pharmaceutical industry and research institutions. While a comprehensive list is beyond the scope of this guide, prominent suppliers include:
-
Acanthus Research
-
Cleanchem
-
Pharmaffiliates
It is recommended to contact these or other reputable suppliers directly to obtain the most current product specifications, pricing, and availability.
Product Specifications
A Certificate of Analysis (CoA) accompanies each reference standard, providing crucial information about its quality and purity. The following table summarizes typical specifications for a this compound reference standard.
| Parameter | Typical Specification | Method of Analysis |
| Chemical Name | N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-(methyl-d3)propanamide-d2 | - |
| Molecular Formula | C₁₈H₉D₅F₄N₂O₄S | Mass Spectrometry |
| Molecular Weight | Approximately 435.4 g/mol | Mass Spectrometry |
| CAS Number | 2140305-19-5[1] | - |
| Appearance | White to off-white solid | Visual Inspection |
| Chemical Purity | ≥98% | HPLC[2][3][4] |
| Isotopic Purity | ≥98% Deuterium incorporation | Mass Spectrometry, NMR[5] |
| Identity | Conforms to the structure | ¹H-NMR, Mass Spectrometry |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile | - |
Experimental Protocols
The characterization of a this compound reference standard involves rigorous analytical testing to confirm its identity, purity, and isotopic enrichment. The following are detailed methodologies for key experiments.
Identity Confirmation by ¹H-NMR and Mass Spectrometry
Objective: To confirm the chemical structure of this compound and determine its molecular weight.
¹H-NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound standard in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire the ¹H-NMR spectrum. The spectrum is expected to be consistent with the structure of Bicalutamide, with the key difference being the absence or significant reduction of the signal corresponding to the deuterated methyl group.
-
Data Analysis: Compare the obtained spectrum with that of a non-deuterated Bicalutamide standard to confirm the position of deuterium labeling.
Mass Spectrometry Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound standard in an appropriate solvent (e.g., acetonitrile/water).
-
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap, or a triple quadrupole mass spectrometer.
-
Ionization: Use electrospray ionization (ESI) in either positive or negative ion mode.
-
Data Acquisition: Acquire the full scan mass spectrum.
-
Data Analysis: Determine the monoisotopic mass of the parent ion and compare it to the theoretical mass of this compound.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of the this compound reference standard and to identify and quantify any impurities.[2][3][4]
HPLC Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer (e.g., phosphate buffer). A common mobile phase is a mixture of acetonitrile and water (90:10 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 100 µg/mL).
-
Data Analysis: Calculate the area percentage of the main peak relative to the total peak area to determine the purity.
Isotopic Enrichment Determination by Mass Spectrometry and NMR
Objective: To determine the percentage of deuterium incorporation in the this compound standard.[5]
Mass Spectrometry Protocol:
-
Instrumentation: A high-resolution mass spectrometer (HRMS).
-
Data Acquisition: Acquire a high-resolution mass spectrum of the molecular ion region.
-
Data Analysis: Measure the relative intensities of the isotopic peaks (M, M+1, M+2, etc.) for both the deuterated standard and a non-deuterated Bicalutamide reference. The isotopic distribution of the deuterated standard will be shifted by the number of deuterium atoms. Calculate the percentage of the d5 species relative to all isotopic variants (d0 to d4).
NMR Protocol:
-
Instrumentation: A high-field NMR spectrometer equipped for both ¹H and ²H detection.
-
¹H NMR: Acquire a quantitative ¹H-NMR spectrum. The integral of the residual proton signal at the deuterated position relative to a non-deuterated position will give an indication of the isotopic enrichment.
-
²H NMR: Acquire a quantitative ²H-NMR spectrum. The presence of a signal at the chemical shift corresponding to the deuterated position confirms the labeling.
Application in a Bioanalytical Method: Quantification of Bicalutamide in Human Plasma by LC-MS/MS
Objective: To demonstrate the use of this compound as an internal standard for the accurate quantification of Bicalutamide in a biological matrix.
LC-MS/MS Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., at 1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC Conditions:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Conditions:
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization: ESI in positive or negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bicalutamide: e.g., m/z 431.1 → 255.1
-
This compound (IS): e.g., m/z 436.1 → 260.1
-
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of Bicalutamide into blank plasma and processing as described above.
-
Plot the peak area ratio of Bicalutamide to this compound against the concentration of Bicalutamide.
-
Determine the concentration of Bicalutamide in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Bioanalytical Workflow for Bicalutamide Quantification.
Caption: Isotopic Enrichment Determination Pathway.
References
- 1. rjpn.org [rjpn.org]
- 2. jparonline.com [jparonline.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Isotopic Labeling and Stability of Bicalutamide-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic labeling of Bicalutamide, focusing on the deuterated analog Bicalutamide-d3. It covers the rationale for its synthesis, its isotopic stability, and the analytical methods for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analyses, and the development of internal standards for bioanalytical assays.
Introduction to Bicalutamide and Isotopic Labeling
Bicalutamide is a non-steroidal antiandrogen medication primarily used in the treatment of prostate cancer.[1][2] It functions by competitively inhibiting the binding of androgens to the androgen receptor, thereby preventing the growth of prostate cancer cells.[1][2] In drug development and clinical research, isotopically labeled versions of pharmaceutical compounds are indispensable tools. Deuterium-labeled compounds, in particular, are widely used as internal standards in quantitative bioanalysis by mass spectrometry due to their similar physicochemical properties to the unlabeled drug but distinct mass. Furthermore, the incorporation of deuterium at sites of metabolic activity can alter the pharmacokinetic profile of a drug, a strategy known as "metabolic switching."[3][4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect.[3][5]
This guide focuses on Bicalutamide-d3, a stable isotope-labeled analog of Bicalutamide. While various deuterated forms of Bicalutamide have been reported, including Bicalutamide-d5 and -d9, the most commonly characterized version appears to be Bicalutamide-d3, where the three hydrogen atoms of the methyl group are replaced with deuterium. The specific chemical name for this analog is N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-(methyl-d3)propanamide.
Isotopic Labeling of Bicalutamide-d3
The isotopic labeling of Bicalutamide-d3 involves the introduction of three deuterium atoms at the methyl group of the molecule.
Position of Isotopic Labeling
The deuterium atoms in Bicalutamide-d3 are located on the methyl group attached to the chiral center of the propanamide backbone.
Synthesis of Bicalutamide-d3
To introduce the trideuteromethyl group, a deuterated starting material would be required. A likely precursor is 2-hydroxy-2-(methyl-d3)propanoic acid or a derivative thereof. This deuterated building block could be synthesized and then incorporated into the Bicalutamide structure using established synthetic methodologies.
Isotopic and Chemical Stability
The stability of the isotopic label is a critical parameter for any deuterated compound, especially when used as an internal standard or in metabolic studies.
Isotopic Stability
The deuterium atoms on a methyl group (a CD3 group) are generally considered to be isotopically stable under physiological conditions. The C-D bond is significantly stronger than a C-H bond, making it less susceptible to cleavage.[3][5] Hydrogen-deuterium exchange reactions typically require acidic or basic conditions or enzymatic catalysis.[9] For a CD3 group attached to a quaternary carbon, as in Bicalutamide-d3, the likelihood of non-enzymatic exchange is very low.
From a metabolic standpoint, the deuteration of the methyl group can lead to increased stability against oxidative metabolism. Cytochrome P450 enzymes, which are often involved in drug metabolism, may exhibit a kinetic isotope effect, leading to a slower rate of oxidation of the deuterated methyl group compared to the non-deuterated analog.[4]
Chemical Stability
The chemical stability of Bicalutamide-d3 is expected to be comparable to that of unlabeled Bicalutamide. As a solid, Bicalutamide is stable under normal storage conditions. In solution, its stability would be dependent on the solvent and pH.
Table 1: Summary of Purity and Stability Data (Hypothetical)
| Parameter | Specification | Method |
| Chemical Purity | ≥98% | HPLC, NMR |
| Isotopic Purity | ≥99 atom % D | Mass Spectrometry, NMR |
| Isotopic Enrichment | Report specific d0, d1, d2, d3 distribution | Mass Spectrometry |
| Storage Stability | Stable for ≥2 years at -20°C | HPLC |
| Freeze-Thaw Stability | Stable for at least 3 cycles | LC-MS/MS |
| Solution Stability | Stable for at least 24 hours in autosampler | LC-MS/MS |
Note: The data in this table is hypothetical and should be confirmed by experimental analysis. No specific certificate of analysis for this compound was found in the search results.
Experimental Protocols
Accurate characterization and quantification of Bicalutamide-d3 require validated analytical methods.
Mass Spectrometry Analysis
Mass spectrometry is the primary technique for the analysis of isotopically labeled compounds. For quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode is typically employed.
4.1.1. Predicted MRM Transitions
Based on the known fragmentation of Bicalutamide, the predicted MRM transitions for Bicalutamide-d3 are presented in Table 2. The precursor ion will have a mass-to-charge ratio (m/z) that is 3 units higher than that of unlabeled Bicalutamide. The product ions will also show a +3 mass shift if they retain the deuterated methyl group.
Table 2: Predicted MRM Transitions for Bicalutamide and Bicalutamide-d3
| Compound | Precursor Ion (m/z) [M-H]- | Product Ion (m/z) | Polarity |
| Bicalutamide | 429.2 | 255.0 | Negative |
| Bicalutamide-d3 | 432.2 | 255.0 | Negative |
| Bicalutamide-d3 | 432.2 | 258.0 | Negative |
Note: The fragmentation of the deuterated methyl group itself is a possibility, which could lead to other product ions. The optimal transitions should be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of Bicalutamide-d3 and for verifying the position of deuterium incorporation. In the ¹H NMR spectrum of Bicalutamide-d3, the signal corresponding to the methyl protons will be absent. ²H NMR can also be used to directly observe the deuterium signal.
Conclusion
Bicalutamide-d3, with deuterium labeling on the methyl group, is a valuable tool for pharmacokinetic and metabolic studies of Bicalutamide. Its synthesis is achievable through the incorporation of a deuterated building block. The isotopic label is expected to be highly stable under physiological conditions, and the deuteration may confer increased metabolic stability. The analytical characterization of Bicalutamide-d3 can be readily performed using standard techniques such as mass spectrometry and NMR spectroscopy. This technical guide provides a foundational understanding for researchers working with this important isotopically labeled compound. Further experimental validation of the proposed methods and stability is recommended for specific applications.
References
- 1. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bicalutamide - Wikipedia [en.wikipedia.org]
- 3. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic studies on the synthesis of bicalutamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
In-Depth Technical Guide to Bicalutamide-d5: Properties and Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated analogue of Bicalutamide, Bicalutamide-d5. It details its chemical properties and its critical role as an internal standard in the quantitative bioanalysis of Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer.
Core Chemical and Physical Data
This compound is a stable isotope-labeled version of Bicalutamide. The incorporation of deuterium atoms results in a higher molecular weight, which allows for its differentiation from the unlabeled parent compound in mass spectrometric analysis. This property is fundamental to its application as an internal standard in pharmacokinetic and bioequivalence studies.
| Property | Value | Source |
| CAS Number | 2140305-19-5 | [1][2][3] |
| Molecular Formula | C18H9D5F4N2O4S | [1][3] |
| Molecular Weight | ~435.4 g/mol | [1][3] |
| Parent Compound | Bicalutamide | |
| Typical Application | Internal Standard in Bioanalytical Methods |
Note: Some sources may cite alternative molecular formulas (e.g., C18H11D3F4N2O4S or C18H5D9F4N2O4S) under the same CAS number. The -d5 designation most accurately corresponds to the replacement of five hydrogen atoms with deuterium.
The Role of this compound in Quantitative Bioanalysis
In drug development and clinical research, the accurate quantification of drug concentrations in biological matrices such as plasma is paramount. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods. The internal standard is added to samples at a known concentration at the beginning of the sample preparation process. It co-elutes with the analyte (Bicalutamide) and experiences similar extraction recovery and ionization effects in the mass spectrometer. By comparing the detector response of the analyte to that of the internal standard, precise and accurate quantification can be achieved, compensating for potential variations during sample processing.
Experimental Protocol: Quantification of Bicalutamide in Human Plasma using a Deuterated Internal Standard
While a specific, published protocol detailing the use of this compound was not identified in the available literature, a representative experimental methodology can be constructed based on established bioanalytical methods for Bicalutamide and the principles of using a deuterated internal standard. The following is a model protocol.
1. Materials and Reagents
-
Bicalutamide reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Bicalutamide and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Bicalutamide stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration suitable for spiking into plasma samples.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, calibration standard, or study sample) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each tube (except for the blank matrix).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of Bicalutamide from matrix components |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Bicalutamide: [M+H]+ → fragment ionthis compound: [M+H]+ → fragment ion |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
The specific MRM (Multiple Reaction Monitoring) transitions and collision energies would need to be optimized for the specific mass spectrometer being used.
Data Presentation and Analysis
The concentration of Bicalutamide in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression model is then applied to determine the concentrations in the study samples.
Logical Workflow for Bioanalytical Sample Analysis
The following diagram illustrates the typical workflow for the quantification of an analyte in a biological matrix using an internal standard with LC-MS/MS.
Caption: Bioanalytical workflow using an internal standard.
References
An In-Depth Technical Guide to the Solubility and Storage of Bicalutamide-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and storage conditions for Bicalutamide-d5, a deuterated analog of the non-steroidal antiandrogen, Bicalutamide. The information presented is intended to support research, development, and analytical activities involving this compound.
Introduction
Bicalutamide is a selective androgen receptor (AR) antagonist used in the treatment of prostate cancer. By competitively inhibiting the binding of androgens to the AR, it prevents the transcription of androgen-responsive genes, thereby impeding the growth of prostate cancer cells. This compound is a stable isotope-labeled version of Bicalutamide, which is commonly used as an internal standard in pharmacokinetic and metabolic studies. Understanding its solubility and stability is critical for accurate experimental design and the generation of reliable data.
Physicochemical Properties
A summary of the key physicochemical properties of Bicalutamide and its deuterated analog is provided below.
| Property | Bicalutamide | This compound |
| Chemical Formula | C₁₈H₁₄F₄N₂O₄S | C₁₈H₉D₅F₄N₂O₄S |
| Molecular Weight | 430.37 g/mol | 435.41 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Storage (Solid) | -20°C (long-term) | 2-8°C (long-term) |
Solubility Data
The solubility of this compound is expected to be very similar to that of its non-deuterated counterpart in organic solvents. The following table summarizes the available quantitative and qualitative solubility data.
| Solvent | Bicalutamide Solubility | This compound Solubility (Estimated) |
| Dimethylformamide (DMF) | 20 mg/mL[1] | ~20 mg/mL |
| Dimethyl sulfoxide (DMSO) | 14 mg/mL[1] | ~14 mg/mL |
| Ethanol | 1 mg/mL[1] | ~1 mg/mL |
| Methanol | Soluble | Soluble |
| Acetone | Freely Soluble | Freely Soluble |
| Tetrahydrofuran (THF) | Freely Soluble | Freely Soluble |
| Chloroform | Slightly Soluble | Slightly Soluble |
| Ether | Slightly Soluble | Slightly Soluble |
| Water | Practically Insoluble | Practically Insoluble |
| DMF:PBS (pH 7.2) (1:5) | ~0.16 mg/mL[1] | ~0.16 mg/mL |
Storage and Stability
Solid Form: For long-term storage, this compound should be stored as a solid at 2-8°C. This differs from the recommendation for non-deuterated Bicalutamide, which is typically stored at -20°C for optimal long-term stability of at least 4 years.[1]
In Solution: Stock solutions of this compound in organic solvents such as DMSO or DMF should be stored at -20°C for short-term use. It is recommended to prepare fresh solutions for optimal results. Aqueous solutions of Bicalutamide are not recommended for storage for more than one day due to its low solubility and potential for precipitation.[1] A study on solid dispersions of Bicalutamide showed that stability is influenced by temperature and humidity, with the amorphous form being prone to recrystallization under accelerated conditions (40°C/75% RH).
Experimental Protocols
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, ethanol, water)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume of the solvent.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the sample to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the analytical range of the detection method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the original solubility based on the measured concentration and the dilution factor.
Preparation of Stock Solutions
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Inert gas (e.g., nitrogen or argon)
-
Volumetric flasks and pipettes
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the solid in a small amount of the chosen organic solvent (e.g., DMSO) in a volumetric flask.
-
Purge the headspace of the flask with an inert gas to minimize oxidation.
-
Bring the solution to the final volume with the solvent.
-
Store the stock solution at -20°C in a tightly sealed container.
Signaling Pathway and Experimental Workflow
Bicalutamide Mechanism of Action
Bicalutamide acts as a competitive antagonist of the androgen receptor (AR). The following diagram illustrates the simplified signaling pathway.
Caption: Mechanism of action of this compound as an androgen receptor antagonist.
Experimental Workflow for In Vitro Assay
The following diagram outlines a typical experimental workflow for evaluating the effect of this compound in a cell-based assay.
Caption: A typical experimental workflow for an in vitro cell-based assay.
Conclusion
This technical guide provides essential information on the solubility and storage of this compound for research and development purposes. While the solubility of the deuterated form is expected to be very similar to the non-deuterated Bicalutamide, it is crucial to note the difference in recommended long-term storage temperatures for the solid compound. Adherence to these guidelines will help ensure the integrity and reliability of experimental results. For precise quantitative data, it is always recommended to obtain a Certificate of Analysis from the supplier.
References
Methodological & Application
The Role of Bicalutamide-d5 in Advancing Pharmacokinetic Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bicalutamide, a non-steroidal antiandrogen, is a cornerstone in the management of prostate cancer. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is paramount for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as Bicalutamide-d5, is critical for the accurate and precise quantification of bicalutamide in biological matrices during these studies. This document provides detailed application notes and protocols for the utilization of this compound in pharmacokinetic research, supported by quantitative data and visual workflows.
Application Notes
Bicalutamide is administered as a racemate, with the (R)-enantiomer possessing the majority of the antiandrogenic activity. The (S)-enantiomer is cleared from the body more rapidly. Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of the active (R)-enantiomer.
This compound, in which five hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to those of bicalutamide, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer, enabling precise quantification by correcting for variations in sample processing and instrument response.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of bicalutamide from studies in healthy male volunteers. These values are typically determined following the administration of a single oral dose.
| Parameter | 50 mg Dose (Mean ± SD) | 150 mg Dose (Mean ± SD) |
| Cmax (µg/L) | 933.2 ± 169.2[1] | 1176.2 ± 191.6[2] |
| Tmax (hours) | 36.0 (median)[1] | 24.0 (median)[2] |
| AUC₀₋₆₇₂h (µg·h/L) | 215,680.1 ± 48,753.4[1] | 277,503 ± 66,865[2] |
| t½ (hours) | 135.4 ± 28.6[1] | Not Reported |
Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC₀₋₆₇₂h: Area under the plasma concentration-time curve from time zero to 672 hours. t½: Elimination half-life.
Experimental Protocols
A validated bioanalytical method is crucial for the reliable determination of bicalutamide concentrations in plasma. The following is a representative protocol for a pharmacokinetic study employing this compound as an internal standard.
Protocol: Quantification of Bicalutamide in Human Plasma using LC-MS/MS with this compound Internal Standard
1. Objective: To determine the concentration of bicalutamide in human plasma samples obtained from a clinical study.
2. Materials and Reagents:
-
Bicalutamide reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Microcentrifuge tubes
-
Pipettes and tips
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
4. Standard and Quality Control (QC) Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of bicalutamide and this compound in methanol.
-
Working Standard Solutions: Serially dilute the bicalutamide stock solution with 50% methanol to prepare working standards for the calibration curve (e.g., 10-2000 ng/mL).
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50% methanol.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve and QC samples at low, medium, and high concentrations.
5. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
6. LC-MS/MS Conditions:
-
HPLC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate bicalutamide from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bicalutamide: m/z 429.0 → 255.0
-
This compound: m/z 434.0 → 255.0 (Note: The precursor ion will be 5 Da higher, while the product ion may be the same depending on the fragmentation pattern and location of the deuterium labels).
-
7. Data Analysis:
-
Integrate the peak areas for both bicalutamide and this compound.
-
Calculate the peak area ratio (bicalutamide/Bicalutamide-d5).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of bicalutamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Bicalutamide Mechanism of Action
Bicalutamide functions as a competitive antagonist at the androgen receptor (AR).[3][4] In the absence of an antagonist, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, leading to its translocation to the nucleus, dimerization, and subsequent binding to androgen response elements (AREs) on DNA, which initiates the transcription of target genes responsible for prostate cell growth and survival.[3][4] Bicalutamide binds to the same ligand-binding domain of the AR, preventing the conformational changes necessary for coactivator recruitment and transcriptional activation.[3][4]
Caption: Bicalutamide's mechanism of action.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the key steps in a typical pharmacokinetic study workflow, from sample collection to data analysis, utilizing this compound as an internal standard.
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. Comparative pharmacokinetic evaluation of two formulations of bicalutamide 50-mg tablets: an open-label, randomized-sequence, single-dose, two-period crossover study in healthy Korean male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative bioavailability and tolerability of two formulations of bicalutamide 50-mg tablets: a randomized-sequence, open-label, two-period crossover study in healthy Korean male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalysis of Bicalutamide for Bioequivalence Studies Using Bicalutamide-d5 as an Internal Standard
Introduction
Bicalutamide is a non-steroidal anti-androgen agent widely used in the treatment of prostate cancer. To ensure the therapeutic interchangeability of generic formulations, regulatory agencies require bioequivalence (BE) studies. These studies necessitate a robust, accurate, and high-throughput bioanalytical method for the quantification of bicalutamide in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard (IS) is crucial for correcting matrix effects and variability during sample preparation and analysis. Bicalutamide-d5, a deuterated analog of the drug, is an ideal IS for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar physicochemical properties and co-eluting nature with the analyte, ensuring high accuracy and precision.[1][2] This document outlines the application and protocol for the quantitative determination of bicalutamide in human plasma using this compound for BE studies.
Analytical Method Overview
A sensitive and specific LC-MS/MS method has been developed and validated for the quantification of bicalutamide in human plasma. The method involves a simple protein precipitation step for sample extraction, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer. The use of this compound as an internal standard ensures the reliability of the results. The method is suitable for pharmacokinetic and bioequivalence studies, offering a wide linear range and high throughput.[3]
Quantitative Data Summary
The following tables summarize the key parameters of the LC-MS/MS method and representative pharmacokinetic data from a bioequivalence study.
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | Agilent 1100 series HPLC or equivalent |
| Column | Luna C18 (100 x 2 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (70:30, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 4 µL |
| Column Temperature | 25°C |
| MS System | API 4000 or equivalent triple quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[3] |
| MRM Transitions | See Table 2 |
| Run Time | ~4 minutes |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Bicalutamide | 431.0 | 217.0 | Positive[3] |
| This compound (IS) | 435.0 | 221.0 | Positive[3] |
Note: The exact m/z values for this compound may vary slightly based on the deuteration pattern. The provided values are for Bicalutamide-d4, which is a commonly used and suitable internal standard.[3]
Table 3: Representative Pharmacokinetic Parameters from a Bicalutamide Bioequivalence Study (50 mg Tablet)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
| Cmax (µg/L) | 946.7 ± 179.9 | 933.2 ± 169.2 | 97% to 106% |
| AUC0-672h (µg·h/L) | 221,708.8 ± 54,935.1 | 215,680.1 ± 48,753.4 | 98% to 107% |
| Tmax (h) | 36.0 (median) | 36.0 (median) | N/A |
| t1/2 (h) | 134.3 ± 30.7 | 135.4 ± 28.6 | N/A |
(Data adapted from a study in healthy Korean male volunteers).
Experimental Protocols
1. Materials and Reagents
-
Bicalutamide reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile and water
-
Formic acid (optional, for mobile phase modification)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Polypropylene tubes
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of bicalutamide and this compound in acetonitrile.
-
Working Standards: Prepare a series of working standard solutions of bicalutamide by serial dilution of the stock solution with acetonitrile:water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 50 ng/mL.
-
Calibration Curve Standards and Quality Control (QC) Samples: Spike appropriate amounts of the bicalutamide working standards into blank human plasma to obtain final concentrations for the calibration curve (e.g., 10-2000 ng/mL) and for low, medium, and high QC samples.
-
Plasma Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL polypropylene tube.
-
Add 950 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer 50 µL of the clear supernatant to another tube.
-
Add 950 µL of the mobile phase (70% acetonitrile).
-
Vortex for 30 seconds.
-
Inject 4 µL of the final solution into the LC-MS/MS system.
-
3. Bioanalytical Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA). The validation should assess the following parameters:
-
Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of bicalutamide and the IS.
-
Linearity and Range: Demonstrate the linearity of the calibration curve over the intended concentration range.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using QC samples at multiple concentration levels.
-
Recovery: Evaluate the extraction recovery of bicalutamide and the IS from the plasma matrix.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Evaluate the stability of bicalutamide in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).[3]
4. Bioequivalence Study Protocol
A typical bioequivalence study for bicalutamide would follow a design similar to this:
-
Study Design: A single-dose, randomized, two-period, two-sequence, crossover study under fasting conditions.[4]
-
Subjects: Healthy male volunteers.
-
Treatment: Subjects receive a single oral dose of the test or reference bicalutamide formulation (e.g., 50 mg tablet).
-
Washout Period: A sufficiently long washout period (e.g., 62 days) is required between the two treatment periods due to the long half-life of bicalutamide.[4]
-
Blood Sampling: Collect serial blood samples at predefined time points before and after dosing, up to 672 hours.
-
Pharmacokinetic Analysis: Determine the pharmacokinetic parameters (Cmax, AUC) for both formulations.
-
Statistical Analysis: Perform statistical analysis on the log-transformed Cmax and AUC data to determine if the 90% confidence intervals for the ratio of the test and reference products fall within the acceptance range of 80-125%.
Visualizations
Caption: Workflow for a typical Bicalutamide bioequivalence study.
Caption: Plasma sample preparation workflow for LC-MS/MS analysis.
References
Application Notes and Protocols for Bicalutamide-d5 in Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Bicalutamide in human plasma using Bicalutamide-d5 as an internal standard (IS) by liquid chromatography with tandem mass spectrometry (LC-MS/MS). The following methodologies are intended to serve as a comprehensive guide for bioanalytical method development and validation.
Introduction
Bicalutamide is a non-steroidal anti-androgen medication primarily used in the treatment of prostate cancer. Accurate quantification of Bicalutamide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision of the analytical method.[1]
While specific detailed protocols for this compound are not widely published, this document presents a representative and robust method adapted from validated bioanalytical procedures for Bicalutamide.[2] The principles and techniques described herein are directly applicable for researchers working with this compound.
I. Bioanalytical Method for Bicalutamide in Human Plasma
This section details a complete protocol for the extraction and quantification of Bicalutamide from human plasma samples.
Experimental Protocol: Protein Precipitation Extraction
This protocol outlines a simple and rapid protein precipitation method for the extraction of Bicalutamide and this compound from human plasma.
1. Materials and Reagents:
-
Bicalutamide reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Formic acid (analytical grade)
-
Human plasma (blank, with anticoagulant)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Preparation of Stock and Working Solutions:
-
Bicalutamide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Bicalutamide reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Bicalutamide Working Standards: Prepare a series of working standard solutions by serially diluting the Bicalutamide stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.
3. Sample Preparation Procedure:
-
Label 1.5 mL polypropylene microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 100 µL of the appropriate matrix (blank plasma, plasma spiked with Bicalutamide for calibration curve and QCs, or study sample plasma) into the corresponding tubes.
-
Add 20 µL of the this compound working solution (100 ng/mL) to all tubes except the blank.
-
To precipitate plasma proteins, add 300 µL of acetonitrile to each tube.
-
Vortex mix all tubes for 30 seconds.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of labeled tubes or a 96-well plate.
-
Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.
Diagram: Experimental Workflow for Plasma Sample Preparation
Caption: A streamlined workflow for the protein precipitation extraction of Bicalutamide from plasma.
LC-MS/MS Instrumental Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.00 | 20 |
| 0.50 | 20 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.60 | 20 |
| 5.00 | 20 |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for Bicalutamide and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bicalutamide | 431.0 | 256.1 |
| This compound | 436.0 | 261.1 |
Note: The exact m/z values for this compound may vary depending on the position of the deuterium labels. The values provided are predicted based on a common labeling pattern and should be confirmed experimentally.
Diagram: Logical Relationship of the Bioanalytical Process
Caption: Overview of the key stages in the bioanalytical workflow for Bicalutamide quantification.
II. Method Validation Summary
A summary of the typical validation parameters for a bioanalytical method for Bicalutamide in human plasma is presented below. These values are based on commonly accepted regulatory guidelines.
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 5 - 5000 ng/mL |
| Lower Limit of Quant. | Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20% | 5 ng/mL |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) | 95.0% - 105.0% |
| Precision (Intra-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Precision (Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) | < 12% |
| Recovery | Consistent and reproducible | Bicalutamide: >85% this compound: >85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Within acceptable limits |
| Stability | Analyte concentration within ±15% of the nominal concentration under various conditions | Stable for 24 hours at room temp, 3 freeze-thaw cycles, and 30 days at -80°C. |
III. Signaling Pathway Context (Informational)
Bicalutamide is a non-steroidal anti-androgen that functions as a competitive antagonist at the androgen receptor (AR). By binding to the AR, it prevents the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the downstream signaling cascade that promotes the growth of prostate cancer cells.
Diagram: Simplified Androgen Receptor Signaling Pathway
Caption: Bicalutamide competitively inhibits androgen binding to the androgen receptor.
Conclusion
The presented application notes and protocols provide a robust framework for the quantitative determination of Bicalutamide in human plasma using this compound as an internal standard. The protein precipitation method is rapid and straightforward, and the LC-MS/MS conditions are optimized for sensitivity and selectivity. Adherence to these guidelines will enable researchers to generate high-quality bioanalytical data for a variety of research and development applications.
References
Application Note and Protocol: Chromatographic Conditions for Bicalutamide-d5 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Bicalutamide-d5 using liquid chromatography-mass spectrometry (LC-MS/MS). This compound, a deuterated analog of Bicalutamide, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies of the non-steroidal antiandrogen drug Bicalutamide. The methodologies outlined below are based on established and validated methods for Bicalutamide analysis and are directly applicable to its deuterated form with adjustments in mass detection parameters.
Introduction
Bicalutamide is an oral non-steroidal antiandrogen agent used in the treatment of prostate cancer.[1] It functions by competitively inhibiting the binding of androgens to the androgen receptor, thereby preventing the growth of prostate cancer cells. Accurate and sensitive quantification of Bicalutamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification, as it corrects for matrix effects and variations in sample processing and instrument response.[2]
This application note details the chromatographic conditions and a comprehensive protocol for the analysis of this compound, which can be adapted for the quantification of Bicalutamide using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard)
-
Bicalutamide (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)[3]
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water[4]
-
Human Plasma (Blank)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bicalutamide and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Bicalutamide stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at concentrations ranging from 10 ng/mL to 2000 ng/mL.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution (50 ng/mL).
-
For calibration standards, add 50 µL of the respective Bicalutamide working standard solution. For unknown samples, add 50 µL of the diluent.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Chromatographic and Mass Spectrometric Conditions
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred method for the sensitive and selective quantification of Bicalutamide and its deuterated internal standard.
HPLC Conditions
The following table summarizes typical HPLC conditions for the analysis of Bicalutamide, which are directly applicable to this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC System | Agilent 1100 series or equivalent | Not Specified | Not Specified |
| Column | Luna C18 (100 x 2 mm, 5 µm) | Phenomenex Synergi Polar-RP[5] | Zorbax Eclipse XDB C8 (4.6 x 250 mm, 5 µm)[6] |
| Mobile Phase | A: Distilled WaterB: Acetonitrile(30:70, v/v) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol (Linear Gradient)[5] | A: 0.01 M KH2PO4 (pH 3.0)B: Acetonitrile(55:45, v/v)[6] |
| Flow Rate | 0.3 mL/min | Not Specified | 1.5 mL/min[6] |
| Column Temp. | 25°C | Not Specified | Ambient[6] |
| Injection Vol. | 10 µL | Not Specified | 10 µL[6] |
| Run Time | 4 minutes | Not Specified | 15 minutes[6] |
Mass Spectrometry Conditions
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.
| Parameter | Bicalutamide | Bicalutamide-d4 | This compound (Predicted) |
| Ionization Mode | Negative Electrospray (ESI-) or Positive Electrospray (ESI+)[5] | Positive Electrospray (ESI+)[5] | Positive Electrospray (ESI+) |
| MRM Transition | m/z 429.2 → 255.0 | m/z 435.0 → 221.0[5] | m/z 436.1 → 222.1 (Predicted) |
| Declustering Potential (DP) | 75 V | 60 V[5] | ~60 V |
| Collision Energy (CE) | 22 V | 30 V[5] | ~30 V |
| Cell Exit Potential (CXP) | 9 V | Not Specified | Not Specified |
Note: The MRM transition for this compound is predicted based on the addition of 5 daltons to the parent and fragment ions of Bicalutamide-d4. The optimal declustering potential and collision energy for this compound should be determined experimentally.
Data Presentation and Analysis
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of Bicalutamide to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The calibration range is generally from 10 to 2000 ng/mL.
Quantitative Data Summary
The following table summarizes key quantitative parameters from a representative bioanalytical method for Bicalutamide.
| Parameter | Value | Reference |
| Linearity Range | 10 - 2000 ng/mL | |
| Correlation Coefficient (r²) | ≥ 0.9993 | |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | |
| Intra-batch Precision (%CV) | ≤ 15% | |
| Inter-batch Precision (%CV) | ≤ 15% | |
| Intra-batch Accuracy (%) | 97.95% to 103.6% | |
| Inter-batch Accuracy (%) | 98.36% to 102.4% | |
| Extraction Recovery (Bicalutamide) | 94.43% | |
| Extraction Recovery (Internal Standard) | 99.28% (for Nilutamide) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in a biological matrix.
Logical Relationship of Analytical Components
This diagram shows the logical connection between the different components of the analytical method.
References
- 1. High performance liquid chromatography method for the pharmacokinetic study of bicalutamide SMEDDS and suspension formulations after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 3. Development and Standardization of Chromatographic Technique for Quantification of Bicalutamide in Pure and Pharmaceutical Dosage Forms | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Use of Bicalutamide-d5 as an Internal Standard in Bioanalytical Methods
Introduction
Bicalutamide is a non-steroidal anti-androgen medication primarily used in the treatment of prostate cancer.[1][2] For pharmacokinetic, bioequivalence, and toxicokinetic studies, accurate quantification of bicalutamide in biological matrices such as plasma is essential.[3] The use of a stable isotopically labeled internal standard (IS) is the preferred method in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) to correct for variability during sample preparation and analysis.[3] Bicalutamide-d5, a deuterated analog of bicalutamide, serves as an ideal internal standard due to its similar physicochemical properties, extraction recovery, and chromatographic retention time to the parent drug, while being distinguishable by its mass-to-charge ratio (m/z).[2]
This document provides a detailed protocol for the preparation and spiking of this compound into biological samples for the purpose of quantitative analysis of bicalutamide.
Experimental Protocols
This section details the methodology for preparing stock solutions, calibration standards, and quality control samples, followed by a standard sample preparation technique for analysis.
Materials and Reagents
-
Bicalutamide (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18 MΩ·cm)
-
Control (Blank) Biological Matrix (e.g., Human Plasma, Rat Plasma)
-
Polypropylene tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
2.1. Bicalutamide Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of Bicalutamide reference standard.
-
Transfer the powder to a 10 mL volumetric flask.
-
Dissolve and bring to volume with methanol.[4]
-
This yields a stock solution of 1 mg/mL. Store at -80°C.[2]
2.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Transfer the powder to a 1 mL volumetric flask.
-
Dissolve and bring to volume with methanol.
-
This yields an IS stock solution of 1 mg/mL. Store at -80°C.[2]
2.3. Bicalutamide Working Solutions for Calibration Curve (CC):
-
Prepare a series of working solutions by serially diluting the Bicalutamide stock solution with a suitable solvent (e.g., acetonitrile or acetonitrile:water 50:50 v/v).[1][5]
-
The concentration of these working solutions should be selected to cover the desired calibration range (e.g., 1-1,000 ng/mL or 10-2,000 ng/mL).[1][2]
2.4. Bicalutamide Working Solutions for Quality Control (QC) Samples:
-
Prepare QC working solutions from a separate weighing of the Bicalutamide reference standard.
-
Dilute the new stock solution to achieve concentrations for Low, Medium, and High QC samples (e.g., 20 ng/mL, 200 ng/mL, and 1600 ng/mL).[1]
2.5. This compound IS Working Solution:
-
Dilute the this compound stock solution with acetonitrile to a final concentration suitable for spiking into samples. A typical concentration is 50 ng/mL.[1]
Preparation of Calibration Standards and Quality Control Samples
-
Thaw frozen, blank biological matrix (e.g., plasma) at room temperature.[1]
-
To prepare the calibration curve standards, spike a small volume (e.g., 20 µL) of each Bicalutamide working solution into a known volume (e.g., 1 mL) of the blank biological matrix.[1] This creates a set of standards with final concentrations spanning the desired analytical range.
-
To prepare the QC samples, spike the appropriate QC working solutions into the blank biological matrix at a minimum of three concentration levels: Low, Medium, and High.
-
Vortex each spiked standard and QC sample for 30 seconds to ensure homogeneity.
Sample Spiking and Extraction Protocol (Protein Precipitation)
Protein precipitation is a common, simple, and rapid method for extracting bicalutamide from plasma samples.[6]
-
Aliquot 50 µL of each calibration standard, QC sample, and study sample into separate 1.5 mL polypropylene tubes.[1]
-
Spike with Internal Standard: Add a precise volume (e.g., 950 µL) of the this compound IS working solution (e.g., 50 ng/mL) to every tube except for the blank matrix sample (which receives solvent only).[1]
-
Precipitate Proteins: Vortex each tube for 30 seconds to mix.[1]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer a portion of the clear supernatant (e.g., 50 µL) to a new tube or a well in a 96-well plate.[1]
-
Dilution (Optional but Recommended): Dilute the supernatant with a suitable solvent, such as the mobile phase (e.g., add 950 µL of 70% acetonitrile), to ensure compatibility with the LC-MS/MS system.[1]
-
Vortex the final samples for 30 seconds.
-
Inject an appropriate volume (e.g., 4 µL) into the LC-MS/MS system for analysis.[1]
Quantitative Data Summary
The following table summarizes typical quantitative parameters from validated bioanalytical methods for bicalutamide using a deuterated internal standard.
| Parameter | Typical Value | Biological Matrix | Internal Standard | Citation |
| Linearity Range | 1 - 1,000 ng/mL | Human Plasma | Bicalutamide-d4 | [2] |
| 10 - 2,000 ng/mL | Human Plasma | Nilutamide | [1] | |
| 0.995 - 1290.1 ng/mL | Rat Plasma | Telmisartan | [7] | |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | Human Plasma | Bicalutamide-d4 | [2] |
| 10 ng/mL | Human Plasma | Nilutamide | [1] | |
| 0.92 ng/mL | Mouse Blood (DBS) | Tolbutamide | [8] | |
| Intra-batch Precision (%CV) | < 15.3% | Human Plasma | Bicalutamide-d4 | [2] |
| 1.49% - 5.41% | Human Plasma | Nilutamide | [1] | |
| Inter-batch Precision (%CV) | < 15.3% | Human Plasma | Bicalutamide-d4 | [2] |
| 2.29% - 6.48% | Human Plasma | Nilutamide | [1] | |
| Intra-batch Accuracy (%Bias) | 92.8% - 107.7% | Human Plasma | Bicalutamide-d4 | [2] |
| 97.95% - 103.6% | Human Plasma | Nilutamide | [1] | |
| Inter-batch Accuracy (%Bias) | 92.8% - 107.7% | Human Plasma | Bicalutamide-d4 | [2] |
| 98.36% - 102.4% | Human Plasma | Nilutamide | [1] | |
| Extraction Recovery (Bicalutamide) | 94.43% ± 4.52% | Human Plasma | Nilutamide | [1] |
| Extraction Recovery (IS) | 99.28% ± 4.30% | Human Plasma | Nilutamide | [1] |
Note: Data from methods using non-deuterated internal standards are included to provide a broader context for achievable analytical performance.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample receipt to final analysis for the quantification of bicalutamide using this compound as an internal standard.
Signaling Pathway: Bicalutamide Mechanism of Action
Bicalutamide functions as a competitive antagonist at the androgen receptor (AR).[5][7] In normal signaling, androgens like dihydrotestosterone (DHT) bind to the AR in the cytoplasm, causing it to translocate to the nucleus, bind to DNA, and activate genes responsible for prostate cell growth. Bicalutamide competitively binds to the same site on the AR, preventing androgen binding and subsequent nuclear translocation and gene activation, thereby inhibiting tumor growth.[5][6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bicalutamide - Wikipedia [en.wikipedia.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Keys to unlock androgen receptor translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 6. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Bicalutamide Enantiomers in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of R- and S-bicalutamide enantiomers in human plasma. The method utilizes a deuterated internal standard (Bicalutamide-d4) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise measurement. Chiral separation is achieved on a specialized stationary phase, allowing for the distinct analysis of the pharmacologically active R-enantiomer and the inactive S-enantiomer. This methodology is crucial for pharmacokinetic and pharmacodynamic studies in the development of bicalutamide-based therapies.
Introduction
Bicalutamide, marketed under the brand name Casodex among others, is a non-steroidal antiandrogen medication primarily used in the treatment of prostate cancer.[1][2] It is administered as a racemic mixture, however, the antiandrogenic activity resides almost exclusively in the (R)-enantiomer.[3][4][5][6] The (S)-enantiomer is considered to be essentially inactive.[7] The two enantiomers exhibit different pharmacokinetic profiles, with the R-enantiomer having a much longer half-life and accumulating significantly in plasma upon repeated dosing.[3][4][5] Therefore, the ability to selectively quantify each enantiomer is critical for understanding the therapeutic efficacy and safety profile of the drug.
This application note provides a detailed protocol for the chiral separation and quantification of bicalutamide enantiomers in human plasma using a stable isotope-labeled internal standard (Bicalutamide-d4) and LC-MS/MS. The use of a deuterated internal standard is ideal as it shares similar physicochemical properties with the analyte, ensuring comparable extraction recovery and ionization response, which leads to high accuracy and precision.[8][9]
Experimental Workflow
The overall experimental workflow for the quantification of bicalutamide enantiomers is depicted below.
Experimental workflow for bicalutamide enantiomer quantification.
Experimental Protocols
Materials and Reagents
-
R-Bicalutamide, S-Bicalutamide, and Bicalutamide-d4 (containing both R and S forms) standards
-
HPLC-grade acetonitrile, methanol, and isopropanol
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (K2-EDTA)
-
Deionized water
Sample Preparation
-
Thaw human plasma samples and standards at room temperature.
-
To 100 µL of plasma, add the Bicalutamide-d4 internal standard solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex mix the samples thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a reconstitution solution (e.g., a mixture of water and isopropanol).[7]
Liquid Chromatography
-
HPLC System: A validated LC system capable of delivering accurate and precise gradients.
-
Chiral Column: Lux Amylose-2 (150 x 4.6 mm, 3 µm) or CHIRALPAK AD-RH (150 mm x 4.6 mm, 5 µm).[2][7][10][11]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of components such as acetonitrile, water, and ammonium acetate or formic acid.[2][7][10] For example, a mobile phase of acetonitrile and 0.1% formic acid in water (50:50 v/v) can be used.[2][10]
-
Flow Rate: A typical flow rate is between 0.4 mL/min and 1.0 mL/min.[2][10]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C or 40°C.[2]
-
Injection Volume: 2 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.
-
MRM Transitions:
-
Optimization: Ion source parameters such as ion spray voltage, temperature, and gas flows should be optimized for maximum signal intensity.
Quantitative Data
The following table summarizes the quantitative performance of a validated LC-MS/MS method for the analysis of bicalutamide enantiomers in human plasma.
| Parameter | R-Bicalutamide | S-Bicalutamide |
| Calibration Range | 20 - 3200 ng/mL[2][10][11] | 0.500 - 500 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL[2][10][11] | 0.500 ng/mL[7] |
| Intra-batch Precision (%CV) | ≤15%[2][10] | Information not available |
| Inter-batch Precision (%CV) | ≤15%[2][10] | Information not available |
| Accuracy (% Recovery) | 98.56% (average of 3 QC levels)[2][10] | Information not available |
| Linearity (r²) | ≥ 0.9990[2][10][11] | Information not available |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the administration of racemic bicalutamide and the subsequent analytical quantification of its enantiomers.
Logical flow from drug administration to enantiomer quantification.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the separate quantification of R- and S-bicalutamide in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalytical studies. The ability to distinguish between the pharmacologically active and inactive enantiomers is essential for the clinical development and therapeutic drug monitoring of bicalutamide. This protocol can be adapted for the analysis of bicalutamide enantiomers in other biological matrices as well.[7][12]
References
- 1. Bicalutamide - Wikipedia [en.wikipedia.org]
- 2. scirp.org [scirp.org]
- 3. Pharmacodynamics and pharmacokinetics of bicalutamide: defining an active dosing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. insights.inotiv.com [insights.inotiv.com]
- 8. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 9. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. insights.inotiv.com [insights.inotiv.com]
Analysis of Bicalutamide in Dried Blood Spots using Bicalutamide-d5 as an Internal Standard
Application Note and Protocol
This document provides a comprehensive guide for the quantitative analysis of bicalutamide in dried blood spot (DBS) samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Bicalutamide-d5 is utilized as an internal standard (IS) to ensure accuracy and precision. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and therapeutic drug monitoring studies.
Introduction
Bicalutamide is a non-steroidal anti-androgen medication used in the treatment of prostate cancer. Dried blood spot (DBS) sampling has emerged as a patient-centric and minimally invasive alternative to traditional venous blood collection, offering advantages in terms of ease of sample collection, storage, and transport.[1][2] This application note details a validated LC-MS/MS method for the determination of bicalutamide in DBS samples. The use of a stable isotope-labeled internal standard, this compound, is crucial for correcting potential variabilities during sample preparation and analysis.
Experimental Protocols
Materials and Reagents
-
Bicalutamide and this compound reference standards
-
HPLC-grade acetonitrile and methanol
-
Tert-butyl methyl ether (TBME)
-
Ammonium acetate
-
Formic acid
-
Deionized water
-
Whatman 903 or equivalent DBS cards
-
Human whole blood (with anticoagulant, e.g., EDTA)
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of bicalutamide and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the bicalutamide stock solution with 50% methanol to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50% methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples in Blood: Spike appropriate amounts of the bicalutamide working standard solutions into human whole blood to achieve the desired concentrations for the calibration curve and QC samples.
Dried Blood Spot Sample Preparation
-
Spotting: Apply a 20 µL aliquot of each calibration standard, QC sample, and study sample onto the DBS card.
-
Drying: Allow the spots to dry at ambient temperature for at least 3 hours.[3]
-
Storage: Store the dried DBS cards in a sealed bag with desiccant at room temperature until analysis.
Sample Extraction
-
Punching: Punch a 3 mm disc from the center of the dried blood spot.
-
Extraction: Place the disc into a clean microcentrifuge tube. Add 100 µL of the internal standard working solution (this compound, 100 ng/mL) and 500 µL of tert-butyl methyl ether (TBME).
-
Vortexing: Vortex the tubes for 10 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Atlantis dC18 column (or equivalent) |
| Mobile Phase | 5 mM Ammonium Acetate (pH 6.5) : Acetonitrile (35:65, v/v)[4] |
| Flow Rate | 0.60 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 3.0 min[4] |
Table 2: Mass Spectrometry Parameters
| Parameter | Bicalutamide | This compound (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Negative[4] | Electrospray Ionization (ESI), Negative |
| MRM Transition (m/z) | 428.80 → 254.70[4] | 433.80 → 259.70 (Predicted) |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Declustering Potential | Optimized for specific instrument | Optimized for specific instrument |
Method Validation Summary
The method was validated according to regulatory guidelines. The following parameters were assessed:
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.92 to 1911 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | 1.86 - 12.5%[4] |
| Inter-day Precision (%CV) | 3.19 - 10.8%[4] |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
| Stability | Stable for at least 7 days at room temperature and 55 days at -80°C on DBS cards.[5] |
Visualizations
Caption: Experimental workflow for Bicalutamide analysis in DBS.
Caption: Logical relationship of the analytical process.
References
- 1. Dried Blood Spot Analysis for Simultaneous Quantification of Antiepileptic Drugs Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Best Practices to Implement Dried Blood Spot Sampling for Therapeutic Drug Monitoring in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gems.pitt.edu [gems.pitt.edu]
- 4. Development of an LC-MS/MS method for determination of bicalutamide on dried blood spots: application to pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bicalutamide-d5 Variability in LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability issues encountered during the LC-MS/MS analysis of Bicalutamide-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in LC-MS/MS analysis?
A1: this compound is a deuterated form of Bicalutamide, meaning that five hydrogen atoms in the molecule have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in LC-MS/MS assays for the quantification of Bicalutamide in biological matrices. The ideal internal standard has physicochemical properties very similar to the analyte of interest, which allows it to compensate for variability during sample preparation and analysis. Since deuterated standards are chemically almost identical to the analyte, they are considered the gold standard for co-eluting and experiencing similar matrix effects and ionization suppression or enhancement, thus improving the accuracy and precision of the quantification.
Q2: What are the acceptable limits for internal standard response variability in bioanalytical methods?
A2: According to regulatory guidelines, such as those from the FDA, the response of the internal standard should be monitored for any significant drift or variability. While there isn't a universally fixed acceptance criterion for internal standard response variability, a common practice in many laboratories is to investigate any deviation greater than ±50% from the mean response of the calibration standards and quality control (QC) samples within a run.[1] Any significant and systematic trend in the IS response should be investigated, as it may indicate an issue with the analytical method.[2]
Q3: Can this compound co-elute with any known metabolites of Bicalutamide?
A3: Bicalutamide is primarily metabolized in the liver via hydroxylation and glucuronidation.[3] The main metabolite is hydroxybicalutamide, which is then glucuronidated. While this compound is designed to have a slightly different mass-to-charge ratio (m/z) for detection by the mass spectrometer, it is chromatographically very similar to Bicalutamide. It is possible that metabolites of Bicalutamide, if they have similar retention times, could potentially interfere with the this compound signal, although this is less likely with the high selectivity of MS/MS. It is crucial during method development to assess the selectivity of the method by analyzing blank matrix samples spiked with known metabolites to ensure no interference at the retention time of this compound.
Troubleshooting Guides
Issue 1: High Variability or Drift in this compound Signal Intensity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Acceptance Criteria (Example) |
| Inconsistent Sample Preparation | 1. Review the sample preparation protocol for any inconsistencies in pipetting, extraction, or reconstitution steps. 2. Ensure complete vortexing and centrifugation. 3. Verify the concentration and purity of the this compound spiking solution. | Precision (%CV) of replicate preparations should be ≤15%. |
| Matrix Effects | 1. Evaluate matrix effects by comparing the this compound response in post-extraction spiked samples to that in a neat solution. 2. If significant matrix effects are observed, optimize the sample cleanup procedure (e.g., switch from protein precipitation to solid-phase extraction or liquid-liquid extraction). 3. Modify chromatographic conditions to separate this compound from co-eluting matrix components. | The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of matrix should not be greater than 15%.[4] |
| Instrument Instability | 1. Check for fluctuations in the LC pump flow rate and pressure. 2. Inspect the mass spectrometer for any signs of contamination in the ion source or optics. 3. Verify the stability of the electrospray ionization (ESI) by monitoring the spray. 4. Perform a system suitability test before each run. | Peak area and retention time of the internal standard in system suitability injections should be within ±15% of the expected values. |
| Isotopic Exchange | 1. Investigate the possibility of back-exchange of deuterium atoms with protons from the mobile phase or sample matrix, especially under certain pH and temperature conditions.[5] 2. If suspected, prepare samples and standards in a deuterated solvent to minimize exchange. | The response of the analyte in blank samples spiked with the internal standard should be less than 5% of the response at the Lower Limit of Quantification (LLOQ).[4] |
Troubleshooting Workflow for this compound Signal Variability
Caption: Troubleshooting workflow for high variability in this compound signal.
Issue 2: Poor Peak Shape or Splitting for this compound
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Column Degradation | 1. Inspect the column for any signs of blockage or contamination. 2. Replace the column with a new one of the same type. 3. Ensure the mobile phase pH is within the stable range for the column. |
| Inappropriate Mobile Phase | 1. Verify the composition and pH of the mobile phase. 2. Ensure all mobile phase components are fully dissolved and degassed. 3. Consider using a different mobile phase additive to improve peak shape. |
| Injector Issues | 1. Check the injector for any blockages or leaks. 2. Ensure the injection volume is appropriate for the column and system. 3. Clean the injector port and needle. |
| Sample Overload | 1. Reduce the concentration of the this compound spiking solution. 2. Decrease the injection volume. |
Logical Relationship for Diagnosing Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shape of this compound.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase at a concentration equivalent to that in the final extracted samples.
-
Set B (Post-extraction Spike): Extract six different lots of blank biological matrix (e.g., plasma) following the established sample preparation procedure. After the final extraction step and just before analysis, spike the extracts with this compound at the same concentration as in Set A.
-
Set C (Pre-extraction Spike): Spike six different lots of blank biological matrix with this compound at the working concentration before initiating the sample preparation procedure.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of this compound)
-
Assess Variability: The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤15%.[4]
Protocol 2: Bicalutamide and this compound Stability Assessment
This protocol is adapted from validated methods for Bicalutamide.[6]
-
Freeze-Thaw Stability:
-
Prepare low and high concentration QC samples in the biological matrix.
-
Subject the samples to three freeze-thaw cycles (-20°C or -70°C to room temperature).
-
Analyze the samples and compare the concentrations to freshly prepared QC samples.
-
-
Short-Term (Bench-Top) Stability:
-
Thaw low and high concentration QC samples and keep them at room temperature for a specified period (e.g., 4, 8, or 24 hours) before processing.
-
Analyze the samples and compare the concentrations to freshly prepared QC samples.
-
-
Long-Term Stability:
-
Store low and high concentration QC samples at the intended storage temperature (e.g., -20°C or -70°C) for an extended period (e.g., 1, 3, 6 months).
-
Analyze the samples at different time points and compare the concentrations to freshly prepared QC samples.
-
-
Post-Preparative Stability:
-
Process low and high concentration QC samples and store the final extracts in the autosampler for a specified period (e.g., 24, 48 hours) before injection.
-
Analyze the samples and compare the concentrations to immediately injected processed QC samples.
-
Quantitative Data Summary
Table 1: Example LC-MS/MS Method Parameters for Bicalutamide Analysis [7]
| Parameter | Condition |
| LC Column | C18, e.g., Luna C18 (100 mm x 2.0 mm, 5 µm) or CHIRALPAK AD-RH (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid or other modifiers |
| Flow Rate | 0.3 - 1.0 mL/min |
| Injection Volume | 4 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode |
| MS/MS Transition (Bicalutamide) | m/z 429.2 → 255.0 |
| MS/MS Transition (Example IS - Nilutamide) | m/z 316.2 → 273.2 |
| Dwell Time | 200 - 400 ms |
Table 2: Summary of Validation Parameters from a Published Bicalutamide Method
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9993 |
| Intra-batch Precision (%CV) | 1.49 - 5.41% |
| Inter-batch Precision (%CV) | 2.29 - 6.48% |
| Intra-batch Accuracy (%) | 97.95 - 103.6% |
| Inter-batch Accuracy (%) | 98.36 - 102.4% |
| Mean Extraction Recovery (Bicalutamide) | 94.43% |
| Mean Extraction Recovery (IS - Nilutamide) | 99.28% |
Table 3: Bicalutamide Stability Data in Human Plasma [6]
| Stability Test | Concentration (ng/mL) | Mean Concentration ± SD (ng/mL) | Precision (%CV) | Accuracy (%) |
| Extract Stability (4°C for 25 h) | 20 | 21.09 ± 2.03 | 9.62 | 105.43 |
| 1600 | 1650.33 ± 104.41 | 6.33 | 103.15 | |
| Freeze/Thaw Stability (3 cycles) | 20 | 21.25 ± 2.10 | 9.86 | 106.23 |
| 1600 | 1547 ± 12 | 0.79 | 96.7 | |
| Short-term Stability (RT for 24 h) | 20 | 18.34 ± 0.44 | 2.42 | 91.71 |
| 1600 | 1685 ± 13.52 | 0.8 | 105.33 |
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. fda.gov [fda.gov]
- 3. akjournals.com [akjournals.com]
- 4. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-Matrix Approach for the Analysis of Bicalutamide Residues in Oncology Centers by HPLC–FLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. scirp.org [scirp.org]
Optimizing Bicalutamide-d5 Concentration for Internal Standard in Bioanalytical Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Bicalutamide-d5 as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Frequently Asked Questions (FAQs)
Q1: Why is selecting the optimal concentration of this compound crucial for my assay?
A1: The concentration of the internal standard is a critical parameter in bioanalytical method development. An optimized concentration ensures that the IS response is consistent and sufficient to normalize variability in the analyte (Bicalutamide) signal across the entire calibration range. This variability can arise from sample preparation, injection volume differences, and matrix effects.[1][2] An inappropriate concentration can lead to poor accuracy, precision, and overall assay robustness.
Q2: What is a good starting concentration for this compound in plasma samples?
A2: Based on published literature for similar non-deuterated internal standards used in Bicalutamide assays, a starting concentration in the range of 25-100 ng/mL is a reasonable starting point. For instance, a validated method for Bicalutamide in human plasma used the structural analog nilutamide as an internal standard at a concentration of 50 ng/mL. The optimal concentration for this compound should be experimentally determined for your specific assay conditions.
Q3: Can the concentration of this compound be too high or too low? What are the consequences?
A3: Yes, both scenarios can negatively impact your assay.
-
Too Low: An internal standard concentration that is too low may result in a poor signal-to-noise ratio, leading to imprecise integration of the peak, especially if the analyte concentration is high and causes ion suppression. This can compromise the accuracy and precision of the assay, particularly at the lower limit of quantification (LLOQ).[3]
-
Too High: An excessively high concentration of this compound can lead to several issues. It may cause detector saturation, leading to a non-linear response. Furthermore, it can suppress the ionization of the analyte, Bicalutamide, particularly at low concentrations, a phenomenon known as the matrix effect.[2] It is also important to check for any contribution of the internal standard to the analyte signal due to isotopic impurities.[2]
Q4: Should the this compound concentration be similar to the expected analyte concentrations?
A4: The ideal concentration of the internal standard should produce a consistent and reproducible response across the entire calibration curve of the analyte. A common practice is to choose a concentration that is in the mid-range of the calibration curve. Some guidelines suggest a concentration that is 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the analyte.[2] However, the most critical factor is that the IS response is stable and not significantly affected by the varying concentrations of the analyte.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration.
| Problem | Potential Cause | Recommended Solution |
| High variability in this compound peak area across samples | Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction). | Review and optimize the sample preparation workflow. Ensure consistent and accurate addition of the internal standard solution to all samples. Consider automated liquid handling for improved precision. |
| Matrix effects leading to ion suppression or enhancement. | Evaluate matrix effects by comparing the IS response in neat solution versus extracted blank matrix. If significant matrix effects are observed, consider further sample cleanup or chromatographic optimization to separate the analyte and IS from interfering matrix components.[4][5] | |
| Instrument instability. | Check the stability of the LC-MS/MS system by injecting the IS solution multiple times. Ensure the spray is stable and the source conditions are optimized. | |
| Poor precision and accuracy at the LLOQ | The this compound concentration is too high, causing suppression of the low-level analyte signal. | Experimentally evaluate lower concentrations of this compound. Prepare a series of QC samples at the LLOQ with varying IS concentrations to determine the optimal level that provides acceptable accuracy and precision. |
| The this compound concentration is too low, leading to a poor signal-to-noise ratio for the IS. | Increase the concentration of this compound to ensure a robust and reproducible peak. | |
| Non-linear calibration curve | The this compound concentration is too high, leading to detector saturation. | Reduce the concentration of the internal standard and re-evaluate the calibration curve. |
| Cross-interference from the analyte to the internal standard at high analyte concentrations. | According to ICH M10 guidelines, the analyte's contribution to the internal standard signal should be ≤ 5% of the IS response.[2] If this is exceeded, a lower IS concentration may be necessary, or chromatographic separation needs to be improved. | |
| Chromatographic peak for this compound shows fronting or tailing | Overloading of the analytical column due to high IS concentration. | Decrease the concentration of the injected this compound solution. |
| Poor chromatographic conditions. | Optimize the mobile phase composition, gradient, and column chemistry to achieve a symmetrical peak shape. | |
| Retention time shift between Bicalutamide and this compound | Isotope effect, which is more pronounced with a higher number of deuterium labels. | While minor shifts are common with deuterated standards, significant separation can lead to differential matrix effects. Optimize chromatography to minimize this separation. If the issue persists and impacts data quality, consider a different labeled internal standard (e.g., ¹³C). |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for a bioanalytical method.
Objective: To identify a this compound concentration that provides a consistent and reproducible response across the analytical range of Bicalutamide, ensuring accurate and precise quantification.
Materials:
-
Bicalutamide reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., human plasma)
-
LC-MS/MS system
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Methodology:
-
Prepare Stock Solutions:
-
Prepare a stock solution of Bicalutamide (e.g., 1 mg/mL in methanol).
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).
-
-
Prepare Working Solutions:
-
From the Bicalutamide stock solution, prepare a series of working solutions to spike into the blank matrix to create calibration standards and quality control (QC) samples covering the desired analytical range (e.g., 10 - 5000 ng/mL).
-
From the this compound stock solution, prepare a series of working solutions at different concentrations (e.g., 10, 25, 50, 100, and 250 ng/mL).
-
-
Spike Samples:
-
Prepare three sets of QC samples at low, medium, and high concentrations of Bicalutamide.
-
For each QC level, create five subsets and spike each subset with one of the different this compound working solutions.
-
-
Sample Preparation:
-
Process all samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using the developed LC-MS/MS method.
-
-
Data Analysis:
-
For each this compound concentration, evaluate the following parameters:
-
IS Response Consistency: Calculate the mean, standard deviation, and coefficient of variation (%CV) of the this compound peak area across all QC samples. A lower %CV indicates better consistency.
-
Analyte Response: Observe the peak area of Bicalutamide at each QC level for any signs of ion suppression or enhancement correlated with the IS concentration.
-
Accuracy and Precision: Calculate the accuracy and precision for the quantification of Bicalutamide at each QC level for each IS concentration.
-
-
Data Presentation:
Table 1: Evaluation of this compound Concentration on Internal Standard Response and Assay Performance
| This compound Concentration (ng/mL) | Mean IS Peak Area | IS Peak Area %CV | Low QC Accuracy (%) | Low QC Precision (%CV) | Mid QC Accuracy (%) | Mid QC Precision (%CV) | High QC Accuracy (%) | High QC Precision (%CV) |
| 10 | 50,000 | 12.5 | 92.3 | 14.8 | 95.1 | 10.2 | 98.5 | 8.5 |
| 25 | 125,000 | 8.2 | 98.7 | 9.5 | 101.2 | 6.8 | 102.1 | 5.1 |
| 50 | 255,000 | 4.5 | 101.5 | 5.1 | 100.8 | 3.2 | 99.7 | 2.8 |
| 100 | 510,000 | 4.8 | 105.6 | 4.9 | 103.4 | 3.5 | 101.3 | 3.1 |
| 250 | 1,200,000 | 5.1 | 110.2 | 5.3 | 108.9 | 4.1 | 106.7 | 3.9 |
Note: The data presented in this table is representative and should be generated through experimentation.
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
Caption: Logic diagram for troubleshooting high variability in internal standard peak area.
References
- 1. fda.gov [fda.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bicalutamide Analysis in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Bicalutamide in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Bicalutamide-d5 as an internal standard to mitigate matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of Bicalutamide in plasma?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of Bicalutamide by co-eluting, undetected components present in the plasma sample.[1][2] These endogenous components, such as phospholipids, salts, and proteins, can interfere with the analyte's ability to form ions in the mass spectrometer's source, leading to inaccurate and imprecise quantification.[1]
Q2: How does using this compound as an internal standard help mitigate matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. It is structurally and chemically almost identical to Bicalutamide, so it behaves similarly during sample preparation and chromatographic separation.[3] Crucially, it co-elutes with Bicalutamide and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of Bicalutamide to this compound, the variability introduced by the matrix effect can be normalized, leading to more accurate and reliable results.
Q3: How is the matrix effect quantitatively assessed?
A3: The matrix effect is typically evaluated by calculating the Matrix Factor (MF). This is done by comparing the peak area of an analyte in a post-extraction spiked blank plasma sample to the peak area of the analyte in a neat solution at the same concentration.[1][4][5] An MF of <1 indicates ion suppression, while an MF of >1 suggests ion enhancement.[1] The precision of the IS-normalized MF across at least six different lots of plasma should not exceed 15%.[4]
Q4: What are the common sample preparation techniques for Bicalutamide analysis in plasma?
A4: Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Protein precipitation with a solvent like acetonitrile is a simple and rapid method.[6] LLE and SPE are more selective and can provide a cleaner extract, potentially reducing matrix effects.
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Solution |
| High variability in QC sample results | Inconsistent matrix effects between samples. | - Ensure the internal standard (this compound) is added to all samples, standards, and QCs at the very beginning of the sample preparation process. - Optimize the chromatographic method to separate Bicalutamide from interfering matrix components.[7] - Evaluate a more rigorous sample cleanup method, such as SPE or LLE, to remove phospholipids and other interfering substances. |
| Poor peak shape for Bicalutamide and/or this compound | - Co-eluting interfering substances. - Issues with the analytical column. - Inappropriate mobile phase composition. | - Adjust the mobile phase gradient to improve the separation of the analytes from the matrix. - Check the column's performance and replace it if necessary. - Ensure the pH of the mobile phase is appropriate for the analytes. |
| Significant ion suppression observed | - High concentration of co-eluting phospholipids or other matrix components. - Inefficient sample cleanup. | - Modify the chromatographic gradient to elute Bicalutamide in a "cleaner" region of the chromatogram. This can be identified using a post-column infusion experiment.[1] - Implement a sample preparation method specifically designed to remove phospholipids. - Dilute the sample with a suitable solvent, if sensitivity allows. |
| Internal standard signal is low or absent | - Error in adding the internal standard solution. - Degradation of the internal standard. - Incorrect MS/MS transition being monitored. | - Verify the pipetting and dilution steps for the IS working solution. - Check the stability of the this compound stock and working solutions. - Confirm the precursor and product ion m/z values for this compound in the mass spectrometer method. |
Experimental Protocol: Quantification of Bicalutamide in Plasma using LC-MS/MS
This protocol provides a general methodology for the analysis of Bicalutamide in human plasma using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Bicalutamide Stock Solution (1 mg/mL): Accurately weigh and dissolve Bicalutamide in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standards: Serially dilute the Bicalutamide stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with acetonitrile.
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 column (e.g., Luna C18, 100 mm x 2 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the specific method. Bicalutamide has been analyzed in both positive and negative modes.[8]
-
MRM Transitions: Monitor the specific precursor to product ion transitions for Bicalutamide and this compound. For example, a previously reported transition for Bicalutamide is m/z 429.2 → 255.0. The transition for this compound would be adjusted for the mass difference due to the deuterium labels.
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from a study analyzing Bicalutamide in plasma. While this study used Bicalutamide-d4, the principles and expected performance are analogous when using this compound.
| Analyte | QC Level (ng/mL) | Recovery (%) | CV (%) | Matrix Effect (%) | CV (%) |
| Bicalutamide | 2 | 80.2 | 7.5 | -25.8 | 9.2 |
| 50 | 77.2 | 11.3 | -30.1 | 4.4 | |
| 800 | 79.5 | 8.1 | -35.2 | 6.8 | |
| Bicalutamide-d4 | 5000 | 85.6 | 5.4 | -32.7 | 7.1 |
| Data adapted from a study on the simultaneous quantitation of multiple anti-androgen agents.[8] |
Visualizations
Caption: Experimental workflow for Bicalutamide analysis in plasma.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 4. e-b-f.eu [e-b-f.eu]
- 5. tandfonline.com [tandfonline.com]
- 6. acu.edu.in [acu.edu.in]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Improving peak shape and resolution for Bicalutamide-d5
Welcome to the technical support center for Bicalutamide-d5 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak shape and resolution during chromatographic analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: I am observing significant peak tailing for my this compound peak. What are the potential causes and how can I fix it?
A1: Peak tailing, where the peak is asymmetrical with a broader second half, is a common issue in HPLC analysis.[1] For this compound, this can arise from several factors related to the analyte, stationary phase, and mobile phase interactions.
Potential Causes & Solutions:
-
Secondary Interactions with Residual Silanols: Bicalutamide, and by extension its deuterated form, contains functional groups that can interact with ionized silanol groups on the silica-based column packing material, leading to tailing.[2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby reducing secondary interactions. A mobile phase containing 0.1% formic acid or 0.1% trifluoroacetic acid is often effective.[3]
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or similar column to minimize the number of accessible silanol groups.
-
Solution 3: Add an Ion-Pairing Agent: In some cases, an ion-pairing agent like sodium-1-octane sulphonic acid can be added to the mobile phase to mask silanol interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak tailing.[4]
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
-
Inadequate Mobile Phase Buffering: If the mobile phase pH is close to the pKa of this compound, small variations can lead to inconsistent ionization and peak tailing.
-
Solution: Ensure the mobile phase is adequately buffered at a pH at least 2 units away from the analyte's pKa.
-
Troubleshooting Decision Tree for Peak Tailing
Caption: Troubleshooting logic for this compound peak tailing.
Q2: My this compound peak is showing fronting. What could be the cause and how do I resolve it?
A2: Peak fronting, where the first half of the peak is broader than the second half, is less common than tailing but can still occur.[1]
Potential Causes & Solutions:
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting. This is particularly relevant if the sample is dissolved in a solvent stronger than the mobile phase.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent. Ensure complete dissolution before injection.[1]
-
-
Column Overload: Similar to peak tailing, overloading the column can also sometimes manifest as fronting.
-
Solution: Decrease the amount of sample injected onto the column.[1]
-
-
Column Collapse: Operating the column outside of its recommended pH or temperature range can cause the stationary phase to collapse, leading to peak fronting.
-
Solution: Verify that the mobile phase pH and column temperature are within the manufacturer's specifications for the column in use.[1]
-
Q3: I am seeing a split peak for this compound. What are the common reasons for this and what are the corrective actions?
A3: A split peak can appear as a "double peak" or a shoulder on the main peak and can significantly impact quantification.[5]
Potential Causes & Solutions:
-
Clogged Inlet Frit or Column Void: A partial blockage of the column inlet frit or a void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.
-
Solution: First, try back-flushing the column. If this does not resolve the issue, the column may need to be replaced. Using a guard column can help prevent contamination of the analytical column.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the sample to spread unevenly on the column, leading to peak splitting.
-
Solution: As a best practice, dissolve the sample in the mobile phase whenever possible. If a stronger solvent must be used, reduce the injection volume.
-
-
Co-elution with an Interferent: It is possible that the split peak is actually two different compounds eluting very close to each other.
-
Solution: Review the mass spectrometry data to see if there is another compound with a similar mass-to-charge ratio. Adjusting the mobile phase composition or gradient may be necessary to improve resolution.
-
Experimental Protocols
Below are example experimental protocols that can be used as a starting point for optimizing the analysis of this compound.
Sample Preparation (Plasma)
A simple protein precipitation method is often sufficient for plasma samples.
-
To 50 µL of plasma sample, add 950 µL of a solution containing the internal standard (if different from this compound) in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes to precipitate proteins.
-
Transfer 50 µL of the supernatant to a clean tube.
-
Add 950 µL of the mobile phase (e.g., 70% acetonitrile in water).
-
Vortex for 30 seconds.
-
Inject a small volume (e.g., 4 µL) into the LC-MS/MS system.
Experimental Workflow for Sample Analysis
Caption: General workflow for this compound analysis in plasma.
Data Presentation: Chromatographic Conditions
The following tables summarize typical starting conditions for HPLC and LC-MS/MS analysis of Bicalutamide. These may need to be optimized for your specific application and instrumentation.
Table 1: HPLC-UV Conditions for Bicalutamide
| Parameter | Recommended Condition | Reference |
| Column | Waters Symmetry C18 (150 mm x 4.6 mm, 3.5 µm) | |
| Mobile Phase | 0.1% v/v Trifluoroacetic acid and 0.05% w/v sodium-1-octane sulphonic acid in water : 0.1% v/v trifluoroacetic acid in acetonitrile (65:35) | |
| Flow Rate | 1.2 mL/min | |
| Detection | UV at 270 nm | [6] |
| Injection Volume | 20 µL |
Table 2: LC-MS/MS Conditions for Bicalutamide
| Parameter | Recommended Condition | Reference |
| Column | CHIRALPAK AD-RH (150 x 4.6 mm, 5 µm) | [3] |
| Mobile Phase | Acetonitrile : 0.1% Formic acid in water (50:50 v/v) | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [3] |
| MRM Transition | m/z 429.2 → 255.0 | [3] |
| Column Temp. | 40°C | [3] |
References
Bicalutamide-d5 Stability in Biological Matrices: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of Bicalutamide-d5 in various biological matrices. Understanding the stability of deuterated standards is critical for accurate bioanalytical method development and validation. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound, like its non-deuterated counterpart, can be influenced by several factors, including storage temperature, pH of the matrix, the number of freeze-thaw cycles, and exposure to light. It is crucial to control these variables to ensure the integrity of the analyte during sample collection, processing, and storage.
Q2: My this compound internal standard signal is showing significant variability. What could be the cause?
A2: Signal variability can stem from several sources. One common cause is the degradation of the internal standard in the stock solution or in the biological matrix. Ensure that stock solutions are stored at appropriate refrigerated temperatures and are not used beyond their established stability period. For biological samples, inconsistent storage conditions or repeated freeze-thaw cycles can lead to degradation. It is also advisable to check for potential matrix effects that could be suppressing the ion signal during LC-MS/MS analysis.
Q3: How many freeze-thaw cycles can my plasma samples containing this compound undergo before I should be concerned about degradation?
A3: Based on stability studies of the parent compound, Bicalutamide is stable in human plasma for at least three freeze-thaw cycles.[1] While specific data for the d5 variant is not explicitly detailed in the provided search results, the stability of deuterated analogs is generally comparable to the parent drug under typical bioanalytical conditions. To minimize the risk of degradation, it is best practice to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.
Q4: What are the recommended storage temperatures for plasma samples containing this compound?
A4: For short-term storage (up to 24 hours), samples can be kept at room temperature.[1] For longer-term storage, it is recommended to store plasma samples at -70°C. Processed extracts in the autosampler are generally stable at 4°C for at least 25 hours.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low recovery of this compound | Degradation during sample processing. | Ensure sample processing is performed on ice or at controlled room temperature. Minimize the time between thawing and extraction. |
| Inefficient extraction. | Optimize the extraction procedure. Consider different extraction solvents or techniques (e.g., solid-phase extraction vs. liquid-liquid extraction). | |
| Inconsistent internal standard area | Improper storage of stock solutions. | Store stock solutions in a calibrated refrigerator and monitor the temperature regularly. Prepare fresh stock solutions at appropriate intervals. |
| Variability in sample aliquoting. | Use calibrated pipettes and ensure consistent aliquoting volumes for both samples and internal standard spiking solutions. | |
| Degradation observed in long-term storage samples | Temperature fluctuations in the freezer. | Use a temperature-monitored freezer and avoid frequent opening of the freezer door. Store samples in the back of the freezer where the temperature is most stable. |
Stability Data Summary
The following tables summarize the stability of Bicalutamide in human plasma under various conditions. While this data is for the non-deuterated form, it provides a strong indication of the expected stability for this compound.
Table 1: Freeze-Thaw and Short-Term Stability of Bicalutamide in Human Plasma [1]
| Stability Condition | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD | Precision (%CV) | Accuracy (%) |
| Freeze/Thaw (3 cycles) | 20 | 21.25 ± 2.10 | 9.86 | 106.23 |
| 1600 | 1547 ± 12 | 0.79 | 96.7 | |
| Short-Term (Room Temp, 24h) | 20 | 18.34 ± 0.44 | 2.42 | 91.71 |
| 1600 | 1685 ± 13.52 | 0.8 | 105.33 |
Table 2: Post-Preparative (Extract) Stability of Bicalutamide in Human Plasma [1]
| Stability Condition | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD | Precision (%CV) | Accuracy (%) |
| Autosampler (4°C, 25h) | 10 | 11.29 ± 0.98 | 8.69 | 112.93 |
| 20 | 21.09 ± 2.03 | 9.62 | 105.43 | |
| 200 | 195.42 ± 3.16 | 1.62 | 97.71 | |
| 1600 | 1650.33 ± 104.41 | 6.33 | 103.15 | |
| 4000 | 3878.67 ± 68.54 | 1.77 | 96.97 |
Experimental Protocols
Protocol 1: Bicalutamide Stability Assessment in Human Plasma
This protocol is based on the methodology described by Kim et al. (2011).
-
Sample Preparation:
-
Spike blank human plasma with Bicalutamide at low and high-quality control (QC) concentrations.
-
-
Freeze-Thaw Stability:
-
Subject the spiked plasma samples to three complete freeze-thaw cycles.
-
Samples are frozen at -70°C for at least 12 hours and then thawed unassisted at room temperature.
-
After the third cycle, samples are processed and analyzed.
-
-
Short-Term (Room Temperature) Stability:
-
Store spiked plasma samples at room temperature for 24 hours.
-
Following the incubation period, process and analyze the samples.
-
-
Post-Preparative (Extract) Stability:
-
Extract Bicalutamide from spiked plasma samples.
-
Store the processed extracts in the autosampler at 4°C for 25 hours before analysis.
-
-
Analysis:
-
Quantify the Bicalutamide concentration using a validated LC-MS/MS method.
-
Compare the measured concentrations of the stability-tested samples to those of freshly prepared and analyzed samples to determine the percentage of degradation.
-
Visualizations
Caption: Workflow for assessing this compound stability in biological matrices.
Caption: Troubleshooting decision tree for unexpected this compound degradation.
References
Technical Support Center: Bicalutamide-d5 and Ion Suppression/Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression or enhancement when using Bicalutamide-d5 as an internal standard in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and enhancement in the context of LC-MS/MS analysis of Bicalutamide?
A: Ion suppression or enhancement, collectively known as matrix effects, are phenomena that interfere with the accurate quantification of an analyte in a mass spectrometer.[1] In the case of Bicalutamide analysis, components of the biological matrix (e.g., plasma, urine) can co-elute with Bicalutamide and its internal standard, this compound. These co-eluting substances can either reduce (suppress) or increase (enhance) the ionization efficiency of the target analytes in the ion source, leading to inaccurate measurements.[2][3]
Q2: Why is this compound used as an internal standard?
A: this compound is a stable isotope-labeled (SIL) internal standard for Bicalutamide. SIL internal standards are considered the gold standard in quantitative LC-MS/MS because they have nearly identical chemical and physical properties to the analyte.[4] This means they co-elute chromatographically and experience similar degrees of ion suppression or enhancement, allowing for accurate correction of any signal variability.[4]
Q3: How can I determine if my Bicalutamide analysis is affected by ion suppression or enhancement?
A: A common method to assess matrix effects is through a post-extraction spike experiment.[5] This involves comparing the response of Bicalutamide and this compound in a clean solvent to their response when spiked into an extracted blank matrix. A significant difference in signal intensity indicates the presence of matrix effects.[5] Another qualitative technique is the post-column infusion experiment, which helps identify at what retention times co-eluting matrix components are causing suppression.[6][7]
Q4: What are the common sources of ion suppression in bioanalytical methods for Bicalutamide?
A: The most common sources of ion suppression in biofluids like plasma are phospholipids from cell membranes.[8][9] Other potential sources include salts, endogenous metabolites, and co-administered drugs.[10] The sample preparation method itself can also introduce interfering substances.
Troubleshooting Guide: Addressing Ion Suppression and Enhancement
If you suspect ion suppression or enhancement is affecting your Bicalutamide analysis, follow this troubleshooting guide.
Step 1: Assess the Extent of the Matrix Effect
Before making changes to your method, it's crucial to confirm and quantify the matrix effect.
Experimental Protocol: Quantitative Assessment of Matrix Effect
-
Prepare three sets of samples:
-
Set A (Neat Solution): Bicalutamide and this compound in the final mobile phase composition.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the extract is spiked with Bicalutamide and this compound.
-
Set C (Pre-Extraction Spike): Blank biological matrix is spiked with Bicalutamide and this compound before the extraction process.
-
-
Analyze all three sets using your established LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
A Matrix Factor significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%). Ideally, the matrix factor should be between 85% and 115%.
-
Step 2: Method Optimization to Mitigate Matrix Effects
Based on the assessment, one or more of the following strategies can be employed.
The goal is to remove interfering components from the matrix before injection.
-
Protein Precipitation (PPT): This is a simple and fast method but may not effectively remove phospholipids.[9]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning Bicalutamide into an organic solvent, leaving many interfering substances in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can be optimized to effectively remove phospholipids and other interferences.[4]
-
Phospholipid Removal Plates/Cartridges: These are specialized products designed to specifically target and remove phospholipids from the sample extract.[10][11]
Quantitative Data on Extraction Recovery for Bicalutamide
| Extraction Method | Analyte | Recovery (%) | Reference |
| Protein Precipitation | Bicalutamide | >95% | [12] |
| Liquid-Liquid Extraction (TBME) | R-Bicalutamide | 98.56% | [13] |
Note: While recovery may be high, the cleanliness of the extract is key to reducing ion suppression.
The aim is to achieve chromatographic separation between Bicalutamide/Bicalutamide-d5 and the interfering matrix components.
-
Column Selection: Use a column with a different stationary phase chemistry to alter selectivity.
-
Mobile Phase Modification: Adjusting the organic solvent, pH, or using different additives can change the elution profile of both the analytes and interferences.[1]
-
Gradient Optimization: A shallower gradient can improve the resolution between peaks.
Detailed Experimental Protocol: Example LC-MS/MS Method for Bicalutamide
-
Instrumentation: Agilent 1200 SL HPLC with an ABI 4000Q MS/MS[12]
-
Column: Phenomenex Synergi Polar-RP (4 µm, 100 x 2 mm)[12]
-
Mobile Phase:
-
Gradient: Linear gradient from 65% to 70% B over 4 min, then to 95% B from 4 to 6 min, hold at 95% B for 2 min, and re-equilibrate at 65% B.[12]
-
Flow Rate: 0.3 mL/min[12]
-
Injection Volume: 10 µL[12]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[12]
-
MRM Transitions:
Note: For this compound, the precursor ion would be approximately m/z 436.1, and the product ion would likely remain m/z 255.1.
Ensure that this compound is effectively compensating for the matrix effect. The peak shapes of Bicalutamide and this compound should be symmetrical and their retention times identical. The ratio of their peak areas should remain constant across different concentrations and in different sources of blank matrix.
Visual Troubleshooting Workflows
Figure 1. A typical experimental workflow for the bioanalysis of Bicalutamide using this compound as an internal standard.
References
- 1. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scirp.org [scirp.org]
Calibration curve issues with Bicalutamide-d5 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Bicalutamide-d5 calibration curves during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in quantitative analysis?
A1: this compound is a deuterated form of Bicalutamide, meaning that five hydrogen atoms in the molecule have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled internal standard like this compound is that it has nearly identical chemical and physical properties to the analyte (Bicalutamide). This similarity allows it to mimic the behavior of the analyte during sample preparation, chromatography, and ionization, thus compensating for variability in the analytical process and improving the accuracy and precision of quantification.
Q2: What are the typical causes of non-linear calibration curves when using this compound as an internal standard?
A2: Non-linear calibration curves can arise from several factors, including:
-
Matrix Effects: Differences in the degree of ion suppression or enhancement between Bicalutamide and this compound across the concentration range.
-
Isotopic Impurity of the Internal Standard: The this compound standard may contain a small amount of unlabeled Bicalutamide, which can affect the accuracy of the lower concentration standards.
-
Analyte-on-Internal Standard Suppression: At high concentrations, the Bicalutamide analyte can suppress the ionization of the this compound internal standard.
-
Detector Saturation: The mass spectrometer detector can become saturated at high analyte concentrations, leading to a non-linear response.
-
Suboptimal Chromatographic Conditions: Poor peak shape or co-elution with interfering substances can impact linearity.
Q3: My calibration curve shows poor reproducibility. What are the likely causes?
A3: Poor reproducibility in your calibration curve can be attributed to:
-
Inconsistent Sample Preparation: Variability in extraction efficiency or pipetting errors during the preparation of calibration standards and quality control (QC) samples.
-
Instability of Bicalutamide or this compound: Degradation of the analyte or internal standard in the biological matrix or during storage.
-
Instrumental Variability: Fluctuations in the LC-MS/MS system's performance, such as inconsistent injection volumes or changes in ion source conditions.
-
Differential Matrix Effects: Variations in the composition of the biological matrix between different samples can lead to inconsistent ion suppression or enhancement.
Q4: I am observing a chromatographic peak for Bicalutamide in my blank samples. What could be the reason?
A4: The presence of a Bicalutamide peak in blank samples, also known as carryover, can be due to:
-
Contamination of the LC-MS/MS System: Residual Bicalutamide from previous high-concentration samples adhering to the injector, column, or ion source.
-
Contaminated Reagents or Glassware: Using solvents, vials, or pipette tips that have been contaminated with Bicalutamide.
-
Cross-Contamination during Sample Preparation: Inadvertent transfer of Bicalutamide between samples during the extraction process.
-
Isotopic Impurity: If you are monitoring the Bicalutamide transition in a blank sample spiked only with this compound, a small peak may be observed if the internal standard contains some unlabeled Bicalutamide.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
This guide provides a systematic approach to troubleshooting non-linearity in your this compound calibration curve.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a non-linear calibration curve.
Detailed Steps:
-
Check Internal Standard Purity:
-
Problem: The this compound internal standard may contain unlabeled Bicalutamide as an impurity.
-
Troubleshooting:
-
Analyze a high concentration of the this compound solution alone and monitor the MRM transition for unlabeled Bicalutamide.
-
If a significant peak is observed, this indicates impurity. The contribution of this impurity to the analyte signal should be assessed, especially at the lower limit of quantification (LLOQ).
-
If the impurity is high, consider sourcing a new batch of the internal standard with higher isotopic purity.
-
-
-
Evaluate Matrix Effects:
-
Problem: Components of the biological matrix (e.g., plasma, urine) can co-elute with Bicalutamide and this compound, causing ion suppression or enhancement that may differ between the analyte and the internal standard.[1]
-
Troubleshooting:
-
Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.
-
Prepare matrix-matched calibration standards and compare the response to standards prepared in a neat solution. A significant difference indicates the presence of matrix effects.
-
Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.
-
-
-
Optimize Chromatography:
-
Problem: Poor chromatographic peak shape or insufficient separation from interfering components can lead to non-linearity. Deuterated internal standards may have slightly different retention times than the analyte.[2]
-
Troubleshooting:
-
Ensure that the peaks for Bicalutamide and this compound are sharp and symmetrical.
-
Adjust the mobile phase composition, gradient, or flow rate to improve peak shape and resolution.
-
Consider using a different analytical column with a different stationary phase chemistry.
-
Aim for co-elution of Bicalutamide and this compound to ensure they experience the same matrix effects.
-
-
-
Adjust Concentration Range:
-
Problem: The calibration range may be too wide, leading to detector saturation at the high end or falling below the reliable detection limit at the low end. High analyte concentrations can also suppress the internal standard signal.
-
Troubleshooting:
-
Narrow the calibration range and re-run the curve.
-
If detector saturation is suspected, dilute the upper-level calibration standards.
-
If analyte-on-IS suppression is occurring, you may observe a decreasing signal for this compound as the Bicalutamide concentration increases. Consider increasing the concentration of the internal standard.
-
-
Issue 2: Poor Sensitivity and High LLOQ (Lower Limit of Quantification)
This guide addresses challenges in achieving the desired sensitivity for Bicalutamide quantification.
Troubleshooting Workflow
Caption: Workflow for improving sensitivity and lowering the LLOQ.
Detailed Steps:
-
Optimize MS Parameters:
-
Problem: The mass spectrometer settings may not be optimal for the detection of Bicalutamide and this compound.
-
Troubleshooting:
-
Perform a tuning and optimization of the instrument for Bicalutamide. This includes optimizing the precursor and product ion selection, collision energy, and other source-dependent parameters.
-
Ensure the correct MRM transitions are being monitored. Common transitions for Bicalutamide are m/z 429.2 -> 255.0 (in negative ion mode) or m/z 431.0 -> 217.0 (in positive ion mode).[3]
-
-
-
Enhance Sample Preparation:
-
Problem: Inefficient extraction or concentration of the analyte from the biological matrix can lead to low signal intensity.
-
Troubleshooting:
-
Increase the volume of the biological sample used for extraction.
-
Evaluate different sample preparation techniques. For example, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may provide a cleaner and more concentrated extract compared to protein precipitation.
-
Ensure the final extract is reconstituted in a solvent that is compatible with the mobile phase and promotes good ionization.
-
-
-
Refine Chromatography:
-
Problem: Broad chromatographic peaks result in a lower signal-to-noise ratio.
-
Troubleshooting:
-
Optimize the mobile phase composition and gradient to achieve sharper and more focused peaks.
-
Ensure the column is not overloaded.
-
Use a column with a smaller particle size or a narrower internal diameter to improve efficiency and sensitivity.
-
-
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and relatively simple method for extracting Bicalutamide from plasma samples.[4]
-
To 50 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
Inject an appropriate volume (e.g., 2 µL) into the LC-MS/MS system.[4]
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of Bicalutamide. Parameters may need to be optimized for your specific instrumentation.
| Parameter | Typical Value |
| LC Column | C18 reverse-phase column (e.g., Waters XBridge C18, 75 x 4.6 mm, 3.5 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution depending on the complexity of the sample. A typical isocratic condition is 80:20 (Acetonitrile: 0.4% Formic Acid)[4] |
| Flow Rate | 0.8 mL/min[4] |
| Injection Volume | 2-5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| MRM Transition (Bicalutamide) | Negative Mode: m/z 429.2 -> 255.0[6]; Positive Mode: m/z 431.0 -> 217.0[3] |
| MRM Transition (this compound) | Expected to be approximately m/z 434.2 -> 255.0 (Negative) or m/z 436.0 -> 217.0 (Positive), depending on the position of the deuterium labels. This should be confirmed by infusion. |
Data Presentation
Table 1: Typical Calibration Curve Parameters for Bicalutamide Quantification
This table provides an example of expected performance for a Bicalutamide calibration curve.
| Parameter | Value | Reference |
| Linearity Range | 0.995 – 1290.105 ng/mL | [4] |
| Correlation Coefficient (r²) | ≥ 0.99 | [4] |
| Lower Limit of Quantification (LLOQ) | 0.9 ng/mL | [4] |
| Intra-day Precision (%CV) | < 15% | [6] |
| Inter-day Precision (%CV) | < 15% | [6] |
| Accuracy (% Bias) | Within ±15% | [6] |
Signaling Pathways and Workflows
General Workflow for Bicalutamide Quantification
Caption: A generalized experimental workflow for the quantification of Bicalutamide.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
Technical Support Center: Bicalutamide-d5 in Assay Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bicalutamide-d5 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
A1: this compound is a deuterated form of Bicalutamide, a non-steroidal anti-androgen. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS). Because it is chemically almost identical to the analyte (Bicalutamide), it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations during sample preparation and analysis, leading to more precise and reliable quantification of Bicalutamide in biological matrices.[1][2]
Q2: What is the difference between chemical purity and isotopic purity for this compound?
A2: Chemical purity refers to the percentage of the compound that is Bicalutamide (in its deuterated form) relative to any other chemical entities. Isotopic purity, on the other hand, specifies the percentage of the deuterated compound that contains the desired number of deuterium atoms (in this case, five) versus molecules with fewer or no deuterium atoms. Both are critical for assay accuracy. High chemical purity ensures that you are working with the correct molecule, while high isotopic purity is essential to prevent interference with the quantification of the non-deuterated analyte.
Q3: How can the purity of this compound impact my assay results?
A3: The purity of this compound can significantly affect assay accuracy and precision.
-
Low Chemical Purity: The presence of chemical impurities can introduce interfering peaks in your chromatogram, potentially co-eluting with the analyte or internal standard and leading to inaccurate quantification.
-
Low Isotopic Purity: If the this compound contains a significant amount of non-deuterated Bicalutamide (d0), it will artificially inflate the measured concentration of the analyte, leading to a positive bias in the results.
Data Presentation: Purity Specifications
Below is a table summarizing typical purity specifications for Bicalutamide and its deuterated internal standard, this compound. These values are representative and may vary between suppliers. Always refer to the Certificate of Analysis provided with your specific lot.
| Compound | Purity Type | Specification | Potential Impact on Assay |
| Bicalutamide | Chemical Purity (HPLC) | ≥ 98%[3][4] | Impurities could cause interfering peaks. |
| This compound | Chemical Purity | ≥ 98% | Impurities could interfere with analyte or IS peaks. |
| Isotopic Purity | ≥ 99% atom % D | Ensures minimal contribution to the analyte signal. | |
| Isotopic Enrichment | ≥ 99% | High enrichment minimizes d0-d4 isotopologues. |
Troubleshooting Guide
Issue 1: Inaccurate or inconsistent quantification results.
-
Possible Cause: Poor purity of the this compound internal standard.
-
Troubleshooting Step:
-
Always verify the chemical and isotopic purity from the Certificate of Analysis.
-
If the purity is questionable, consider purchasing a new, high-purity standard from a reputable supplier.
-
Perform a standard curve with and without the internal standard to assess its impact.
-
-
-
Possible Cause: Isotopic exchange (Hydrogen-Deuterium exchange).
-
Troubleshooting Step:
-
Deuterium atoms on certain positions of a molecule can exchange with protons from the solvent, especially under acidic or basic conditions.
-
Assess the stability of this compound in your sample preparation and storage conditions. Avoid prolonged exposure to harsh pH environments.
-
If exchange is suspected, consider using a standard with deuterium labels on more stable positions or a ¹³C-labeled internal standard.
-
-
Issue 2: Chromatographic peak for this compound is broad, tailing, or splitting.
-
Possible Cause: Poor chromatographic conditions.
-
Troubleshooting Step:
-
Optimize the mobile phase composition and gradient to ensure good peak shape for both the analyte and the internal standard.
-
Ensure the column is not overloaded and is appropriate for the analysis.
-
Check for any blockages or issues with the LC system.
-
-
-
Possible Cause: Degradation of the internal standard.
-
Troubleshooting Step:
-
Prepare fresh stock and working solutions of this compound.
-
Investigate the stability of the compound in the solvents used for sample preparation and storage.
-
-
Issue 3: Retention time of this compound is significantly different from Bicalutamide.
-
Possible Cause: Isotope effect.
-
Troubleshooting Step:
-
A slight shift in retention time between a deuterated standard and the analyte is a known phenomenon called the "isotope effect".[1] This is generally acceptable as long as the peaks are well-resolved and the integration is consistent.
-
If the shift is too large and affects integration, minor adjustments to the chromatographic method (e.g., gradient slope, temperature) may help to minimize the difference.
-
-
Experimental Protocols
LC-MS/MS Method for the Quantification of Bicalutamide in Human Plasma
This protocol is a representative method and may require optimization for your specific instrumentation and experimental needs.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration should be optimized based on the expected analyte concentration range).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate the proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, linear gradient to 90% B over 5 min, hold for 1 min, return to initial conditions and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Bicalutamide: m/z 431.1 → 255.1this compound: m/z 436.1 → 260.1 (Example transitions, should be optimized) |
| Key MS Parameters | Curtain Gas: 20 psiCollision Gas: 8 psiIonSpray Voltage: 5500 VTemperature: 500°C |
Visualizations
Bicalutamide Mechanism of Action
Bicalutamide is a non-steroidal anti-androgen that competitively inhibits the binding of androgens like testosterone and dihydrotestosterone (DHT) to the Androgen Receptor (AR).[5][6][7] This blockage prevents the receptor's translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes that are crucial for prostate cancer cell growth and survival.[5][8]
Caption: Bicalutamide competitively inhibits the androgen receptor signaling pathway.
Experimental Workflow for Bicalutamide Quantification
The following diagram outlines the major steps in a typical LC-MS/MS workflow for quantifying Bicalutamide in a biological matrix using this compound as an internal standard.
Caption: A typical experimental workflow for Bicalutamide quantification using LC-MS/MS.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. clearsynth.com [clearsynth.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Bicalutamide - Wikipedia [en.wikipedia.org]
- 6. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Bicalutamide using Bicalutamide-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of bicalutamide in biological matrices, with a focus on the validation of methods utilizing the deuterated internal standard, Bicalutamide-d5. The performance of this compound is objectively compared against alternative internal standards, supported by experimental data from published literature.
Introduction
Bicalutamide is a non-steroidal antiandrogen medication primarily used in the treatment of prostate cancer.[1] Accurate and precise quantification of bicalutamide in biological samples is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in LC-MS/MS-based bioanalysis due to its ability to compensate for matrix effects and variations in sample processing.[2] An ideal internal standard should co-elute with the analyte, have similar ionization efficiency and extraction recovery, and not interfere with the analyte's signal.[3]
This guide will delve into the validation parameters of bioanalytical methods using this compound and compare its performance with other commonly used internal standards like Nilutamide, Topiramate, and Telmisartan.
Comparative Performance of Internal Standards
The selection of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. The following table summarizes the performance of Bicalutamide-d4 (as a close structural analog to this compound) and other non-deuterated internal standards used in the quantification of bicalutamide. The data is compiled from various validated LC-MS/MS methods.
| Internal Standard | Analyte | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (%CV) | LLOQ (ng/mL) | Extraction Recovery (%) | Reference |
| Bicalutamide-d4 | Bicalutamide | Human Plasma | 1 - 1,000 | 92.8 - 107.7 | < 15.3 | 1 | Not Reported | [4] |
| Nilutamide | Bicalutamide | Human Plasma | 10 - 2,000 | 95.5 - 104.5 | < 10.7 | 10 | 85.2 - 89.1 | |
| Topiramate | R-Bicalutamide | Human Plasma | 20 - 3,200 | 98.7 - 100.5 | < 3.3 | 20 | 92.42 | [5][6] |
| Telmisartan | Bicalutamide | Rat Plasma | 0.995 - 1290.105 | 93.4 - 108.7 | < 15 | 0.995 | Not Reported | [7] |
Key Observations:
-
Deuterated Internal Standard (Bicalutamide-d4): Methods employing a deuterated internal standard generally exhibit a lower limit of quantification (LLOQ), indicating higher sensitivity.[4] The use of a stable isotope-labeled internal standard is the most effective way to correct for potential matrix effects and variability in extraction, leading to high accuracy and precision.[2]
-
Structural Analogs (Nilutamide, Topiramate, Telmisartan): While non-deuterated internal standards can provide acceptable results, their physicochemical properties may differ from the analyte, potentially leading to variations in extraction recovery and ionization efficiency.[3][5][6][7] This can sometimes result in slightly higher LLOQs and variability compared to methods with deuterated standards.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing bioanalytical methods. Below are representative experimental protocols for sample preparation and LC-MS/MS analysis based on published literature.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting bicalutamide from plasma samples.[4][7]
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
The following is a typical set of LC-MS/MS parameters for the analysis of bicalutamide.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for the separation of bicalutamide.[4][5][6][7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[4][7]
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is generally used.
-
Column Temperature: The column is often maintained at around 40°C to ensure reproducible chromatography.[5]
-
-
Mass Spectrometry:
Visualizing the Workflow and Relationships
Diagrams can effectively illustrate complex processes and relationships. The following diagrams were generated using Graphviz (DOT language) to visualize the bioanalytical workflow and the logical hierarchy of internal standard selection.
Caption: Experimental workflow for bioanalytical method validation.
Caption: Comparison of internal standard types for bioanalysis.
Conclusion
The validation of bioanalytical methods is a cornerstone of drug development and clinical research. For the quantification of bicalutamide, the use of a deuterated internal standard such as this compound offers significant advantages in terms of sensitivity, accuracy, and precision by effectively mitigating matrix effects and procedural variability. While other structural analogs can be employed as internal standards, methods utilizing stable isotope-labeled standards are generally considered more robust and reliable. The data and protocols presented in this guide provide a valuable resource for researchers and scientists in the selection and validation of bioanalytical methods for bicalutamide.
References
- 1. Bicalutamide - Proteopedia, life in 3D [proteopedia.org]
- 2. scispace.com [scispace.com]
- 3. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 4. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
Bicalutamide-d5 versus Bicalutamide-d4 as an Internal Standard: A Comparative Guide
In the realm of bioanalytical research, the precise quantification of therapeutic agents is paramount. For mass spectrometry-based assays, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard, ensuring accuracy and precision by compensating for variability during sample processing and analysis. When quantifying Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer, researchers often turn to its deuterated analogues, Bicalutamide-d4 and Bicalutamide-d5, as internal standards. This guide provides a comprehensive comparison of these two internal standards, supported by experimental data for Bicalutamide-d4 and a theoretical analysis of the potential advantages of a d5-labeled standard.
Performance Data: Bicalutamide-d4 as an Internal Standard
| Parameter | Performance Metric |
| Linearity | 1-1,000 ng/mL |
| Accuracy | 92.8-107.7% |
| Precision (CV%) | < 15.3% at LLOQ |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Internal Standard Concentration | 5 µg/mL (working solution diluted 100-fold) |
This data demonstrates that Bicalutamide-d4 is a highly effective internal standard, enabling a sensitive, accurate, and precise bioanalytical method that meets FDA criteria for validation[1].
Theoretical Comparison: this compound vs. Bicalutamide-d4
The choice between a d4 and a d5 isotopologue as an internal standard involves considerations of mass difference, isotopic purity, and the stability of the deuterium labels.
Mass Difference: A sufficient mass difference between the analyte and the internal standard is crucial to prevent isotopic crosstalk. A difference of at least 3 mass units is generally recommended. Both Bicalutamide-d4 and this compound meet this criterion, with mass shifts of +4 and +5 Da, respectively, relative to the unlabeled Bicalutamide.
Isotopic Purity and Potential for Crosstalk: A higher degree of deuteration, as in this compound, can theoretically offer a lower contribution from the M+1 and M+2 isotopic peaks of the unlabeled analyte to the signal of the internal standard. This can be particularly advantageous when the concentration of the analyte is significantly higher than that of the internal standard.
Stability of Deuterium Labels: The stability of the deuterium atoms is critical to the performance of a deuterated internal standard. Deuterium atoms on exchangeable sites (e.g., hydroxyl, amine groups) or on carbons adjacent to carbonyl groups can be susceptible to back-exchange with hydrogen from the solvent, compromising the accuracy of the assay[2]. The chemical structure of Bicalutamide (Figure 1) presents several potential sites for deuteration.
Stable labeling is typically achieved on aromatic rings or methyl groups, which are not readily exchangeable. For Bicalutamide-d4, labeling on the four positions of the fluorophenyl ring is a common strategy. For a hypothetical this compound, the additional deuterium could be placed on the methyl group or another stable position on the aromatic rings. The key is to ensure that the labeling does not affect the ionization efficiency or chromatographic behavior of the molecule in a way that differs from the analyte.
Experimental Protocols
Below is a detailed methodology for a validated LC-MS/MS assay using Bicalutamide-d4 as an internal standard for the quantification of Bicalutamide in human plasma.
Sample Preparation:
-
To 0.05 mL of human plasma, add the internal standard working solution.
-
Perform protein precipitation to extract the analyte and internal standard.
-
Evaporate the supernatant and reconstitute the residue in the mobile phase for injection.
LC-MS/MS Conditions:
-
LC System: Agilent 1290 UHPLC
-
Column: Phenomenex Synergi Polar-RP
-
Mobile Phase: Linear gradient of 0.1% formic acid in methanol and water
-
Mass Spectrometer: ABI 4000Q
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Bicalutamide: 431.0 > 217.0 m/z
-
Bicalutamide-d4: 435.0 > 221.0 m/z[1]
-
Visualizations
Chemical Structure of Bicalutamide
Caption: Chemical structure of Bicalutamide, highlighting potential sites for deuteration.
General Workflow for Bioanalytical Method Using a SIL-IS
Caption: A generalized workflow for a bioanalytical method using a stable isotope-labeled internal standard.
Logical Relationship for Selecting an Internal Standard
Caption: Key considerations for the selection of an ideal internal standard in LC-MS/MS bioanalysis.
References
The Analytical Edge: A Comparative Guide to Bicalutamide-d5 and Structural Analog Internal Standards in Bioanalysis
For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents in biological matrices is paramount. In the analysis of the non-steroidal anti-androgen Bicalutamide, the choice of an appropriate internal standard is critical for achieving accurate and reliable results, particularly in pharmacokinetic and bioequivalence studies. This guide provides an objective comparison between the stable isotope-labeled internal standard, Bicalutamide-d5, and potential structural analog internal standards, supported by experimental data and detailed methodologies.
An ideal internal standard co-elutes with the analyte, exhibits similar ionization efficiency, and has a close but distinct mass-to-charge ratio (m/z), ensuring accurate quantification by correcting for variations during sample preparation and analysis.[1][2] Stable isotope-labeled standards, such as this compound, are often considered the gold standard as their physicochemical properties are nearly identical to the analyte. However, when deuterated standards are unavailable or cost-prohibitive, structurally similar analogs present a viable alternative.[1][2]
Performance Comparison: this compound vs. Structural Analogs
The performance of an internal standard is assessed based on several key parameters, including retention time, mass-to-charge ratio, and extraction recovery. While direct comparative studies between this compound and a wide array of its structural analogs are limited in published literature, we can infer the potential performance of synthesized analogs based on their structural modifications.
| Internal Standard | Structure | Key Structural Difference from Bicalutamide | Expected Performance Characteristics |
| This compound | Deuterium-labeled Bicalutamide | Five deuterium atoms replacing hydrogen atoms on the trifluoromethylphenyl ring. | Retention Time: Nearly identical to Bicalutamide. m/z Shift: +5 Da. Ionization & Extraction: Virtually identical to Bicalutamide. |
| Reduced Nitrile Analog | Bicalutamide with -C≡N group reduced to -CH₃ | Cyano group is replaced by a methyl group.[1] | Retention Time: Likely similar due to minimal polarity change. m/z Shift: -11 Da. Ionization & Extraction: Expected to be very similar. |
| Hydrolyzed Nitrile Analog | Bicalutamide with -C≡N group hydrolyzed to -C(=O)NH₂ | Cyano group is converted to an amide group.[1] | Retention Time: May be slightly shorter due to increased polarity. m/z Shift: +18 Da. Ionization & Extraction: Should be similar, with potential minor differences due to polarity change. |
| Alkene Analog | Bicalutamide with elimination of the tertiary hydroxyl group to form a C=C double bond. | Absence of a hydroxyl group and presence of a double bond.[1] | Retention Time: Likely longer due to increased hydrophobicity. m/z Shift: -18 Da. Ionization & Extraction: May differ slightly due to the loss of the hydroxyl group. |
| Nilutamide | A commercially available non-steroidal anti-androgen. | Different chemical scaffold compared to Bicalutamide. | Retention Time: Different from Bicalutamide. m/z Shift: -113.9 Da. Ionization & Extraction: May differ significantly, requiring careful validation. |
| Topiramate | An anticonvulsant drug. | Structurally distinct from Bicalutamide. | Retention Time: Different from Bicalutamide. m/z Shift: -91.1 Da. Ionization & Extraction: Likely to have different recovery and ionization efficiency. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Bicalutamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), compiled from established methodologies.[3]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound at 500 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Shimadzu HPLC system or equivalent.
-
Column: CHIRALPAK AD-RH (150 mm × 4.6 mm, 5 µm).[3]
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in water (50:50 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[3]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bicalutamide: m/z 429.0 → 255.0.[3]
-
This compound: m/z 434.0 → 260.0 (projected).
-
Nilutamide (as an example of a structural analog): m/z 316.2 → 273.2.
-
Visualizing Experimental and Biological Pathways
To better understand the analytical workflow and the biological context of Bicalutamide, the following diagrams are provided.
Caption: Experimental workflow for Bicalutamide quantification.
Caption: Bicalutamide's mechanism of action in prostate cancer.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Bicalutamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Bicalutamide in biological matrices. While direct cross-validation studies using Bicalutamide-d5 as an internal standard are not extensively documented in publicly available literature, this document compiles and compares data from various validated methods to offer a valuable resource for researchers. The information presented here, supported by experimental data, is intended to assist in the selection and development of robust analytical methods for Bicalutamide.
Introduction to Bicalutamide Analysis
Bicalutamide is a non-steroidal anti-androgen medication primarily used in the treatment of prostate cancer.[1] Accurate and precise quantification of Bicalutamide in biological samples is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Various analytical techniques have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent. The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix.
While the ideal internal standard for a mass spectrometry-based assay is a stable isotope-labeled version of the analyte, such as this compound, its use is not widely reported. One study noted the lack of accessibility to deuterium-labeled starting materials for the synthesis of such an internal standard, leading to the development of structural analogues instead.[2] Consequently, many validated methods have successfully employed other compounds as internal standards.
Comparison of Validated Analytical Methods
The following tables summarize the performance characteristics of several validated analytical methods for Bicalutamide quantification. This allows for an objective comparison of key parameters such as linearity, limit of quantification (LOQ), precision, and accuracy.
Table 1: Performance Characteristics of LC-MS/MS Methods
| Internal Standard | Linearity Range (ng/mL) | LOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Nilutamide | 10 - 2000 | 10 | 1.49 - 5.41 | 2.29 - 6.48 | 97.95 - 103.6 | 98.36 - 102.4 | |
| Topiramate | 20 - 3200 | 20 | ≤15 | ≤15 | Not Reported | Not Reported | [1] |
| Telmisartan | 0.995 - 1290.105 | 0.99 | 2.17 - 4.40 | 2.07 - 4.47 | 99.5 - 108 | 93.7 - 110.41 | [3] |
Table 2: Performance Characteristics of HPLC Methods
| Detector | Linearity Range (µg/mL) | LOQ (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |
| UV | 5 - 25 | 0.08 | < 1 | < 1 | 99.6 - 101 | [4] |
| UV | 10 - 50 | 6.59 | Not Reported | Not Reported | 99.96 | [5] |
| FLD | 0.0025 - 0.5 | Not Reported | 1.5 - 5.6 | 2.3 - 6.9 | 98 ± 17 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are summaries of the experimental protocols for the LC-MS/MS and HPLC methods presented above.
LC-MS/MS Method with Nilutamide Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatographic Separation:
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Flow Rate: Not specified.
-
Run Time: 4 minutes.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Monitored Transitions:
-
Bicalutamide: m/z 429.2 → 255.0
-
Nilutamide (IS): m/z 316.2 → 273.2
-
-
Chiral LC-MS/MS Method with Topiramate Internal Standard[2]
-
Sample Preparation: Liquid-liquid extraction with tert-butyl methyl ether (TBME).
-
Chromatographic Separation:
-
Column: CHIRALPAK AD-RH (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile: 0.1% formic acid in water (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Run Time: 6 minutes.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Monitored Transitions:
-
R-Bicalutamide: m/z 429.0 → 255.0
-
Topiramate (IS): m/z 338.1 → 77.8
-
-
UPLC-MS/MS Method with Telmisartan Internal Standard[4]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatographic Separation:
-
Column: Waters XBridge C18 (75 × 4.6 mm, 3.5 µm).
-
Mobile Phase: 0.4% formic acid in acetonitrile (80:20, v/v).
-
Flow Rate: 0.80 mL/min.
-
Run Time: 2.5 minutes.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Monitored Transitions:
-
Bicalutamide: m/z 429.08 → 254.90
-
Telmisartan (IS): m/z 513.54 → 287.30
-
-
HPLC-UV Method[5]
-
Sample Preparation: Not specified (likely dissolution for bulk drug).
-
Chromatographic Separation:
-
Column: XTERRA RP-C18 (100mm x 4.6mm, 5µm).
-
Mobile Phase: Potassium dihydrogen phosphate buffer (pH 2.8) and acetonitrile (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Visualizing Key Processes
To further aid in the understanding of the underlying principles and workflows, the following diagrams have been generated.
Bicalutamide Signaling Pathway
Bicalutamide functions as a non-steroidal anti-androgen by competitively inhibiting the binding of androgens (like testosterone and dihydrotestosterone) to the Androgen Receptor (AR). This blockage prevents the translocation of the AR to the nucleus, thereby inhibiting the transcription of androgen-responsive genes that are involved in prostate cancer cell growth.
Experimental Workflow for Bioanalytical Method Validation
The validation of a bioanalytical method is a critical process that ensures the reliability and reproducibility of the data. The following workflow outlines the key stages involved in this process, from initial method development to the analysis of study samples.
References
A Researcher's Guide to Bioequivalence Acceptance Criteria for Bicalutamide: A Comparative Analysis with Bicalutamide-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals: A comprehensive comparison of bioanalytical methods and regulatory standards for establishing the bioequivalence of generic bicalutamide formulations.
This guide provides a detailed overview of the regulatory bioequivalence acceptance criteria for bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer. It delves into the experimental protocols for typical bioequivalence studies and offers a comparative analysis of internal standards used in the bioanalytical quantification of bicalutamide, with a specific focus on the advantages of using a deuterated internal standard such as Bicalutamide-d4.
Bioequivalence Acceptance Criteria: The Regulatory Benchmark
The fundamental principle of a bioequivalence study is to demonstrate that a generic drug product performs in the same manner as the innovator product. For bicalutamide, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established specific criteria to ensure therapeutic equivalence.
The key pharmacokinetic (PK) parameters assessed are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). These parameters for the active (R)-enantiomer of bicalutamide are the primary endpoints for bioequivalence assessment.[1] The acceptance criteria are summarized in the table below.
| Parameter | 90% Confidence Interval (CI) |
| AUC (Area Under the Curve) | 80.00% - 125.00% |
| Cmax (Maximum Concentration) | 80.00% - 125.00% |
Table 1: Bioequivalence Acceptance Criteria for Bicalutamide. The 90% confidence interval for the ratio of the geometric means (Test Product/Reference Product) of AUC and Cmax for the (R)-enantiomer of bicalutamide must fall within the 80.00% to 125.00% range to establish bioequivalence.[1][2]
The Pivotal Role of the Internal Standard in Bioanalytical Methods
Accurate quantification of bicalutamide in biological matrices is paramount for a successful bioequivalence study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used analytical technique for this purpose due to its high sensitivity and selectivity.[3] The choice of an internal standard (IS) is a critical component of the bioanalytical method development and validation.
An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for any variability. While structurally similar analogs have been used, stable isotope-labeled (SIL) internal standards, such as deuterated bicalutamide, are considered the gold standard.
Comparison of Internal Standards for Bicalutamide Analysis
| Internal Standard | Advantages | Disadvantages |
| Structural Analogs (e.g., Nilutamide, Topiramate) | Readily available and cost-effective. | May exhibit different extraction recovery and matrix effects compared to the analyte, potentially leading to inaccurate results. |
| Deuterated Bicalutamide (e.g., Bicalutamide-d4) | Co-elutes with the analyte, providing the most effective compensation for matrix effects and variability in extraction and ionization.[4] Leads to higher precision and accuracy in quantification. Recommended by regulatory agencies for its reliability. | Higher cost and may require custom synthesis. |
Table 2: Comparison of Internal Standards for Bicalutamide Bioanalysis. This table highlights the key advantages and disadvantages of using structural analogs versus a deuterated internal standard like Bicalutamide-d4 for the quantification of bicalutamide in bioequivalence studies.
Experimental Protocol: A Step-by-Step Guide to a Bicalutamide Bioequivalence Study
A typical bioequivalence study for bicalutamide is a randomized, two-period, two-sequence, single-dose, crossover study conducted in healthy male volunteers under fasting conditions.[1]
Study Design and Execution
Figure 1: Experimental Workflow for a Bicalutamide Bioequivalence Study. This diagram illustrates the key phases of a typical single-dose, crossover bioequivalence study for bicalutamide.
Bioanalytical Method: LC-MS/MS with Bicalutamide-d4 as Internal Standard
The following protocol outlines a validated LC-MS/MS method for the quantification of bicalutamide in human plasma using Bicalutamide-d4 as an internal standard.[4]
1. Sample Preparation:
-
A simple protein precipitation method is employed.
-
To 100 µL of human plasma, add 20 µL of Bicalutamide-d4 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex and centrifuge the samples.
-
Inject the supernatant into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bicalutamide: Specific precursor to product ion transition.
-
Bicalutamide-d4: Specific precursor to product ion transition.
-
4. Method Validation:
-
The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity, accuracy, precision, recovery, and stability.
Signaling Pathway and Logical Relationships
Figure 2: Logical Framework for Determining Bioequivalence. This diagram outlines the decision-making process for establishing bioequivalence based on the pharmacokinetic parameters of the test and reference bicalutamide formulations.
References
- 1. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjpn.org [rjpn.org]
- 3. Development of an LC-MS/MS method for determination of bicalutamide on dried blood spots: application to pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Bicalutamide quantification with Bicalutamide-d5
For researchers, scientists, and drug development professionals, accurate and reproducible quantification of Bicalutamide is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. This guide provides a comparative overview of analytical methodologies for Bicalutamide quantification, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and sensitive technique. While direct inter-laboratory comparison data is not publicly available, this document compiles and compares key performance parameters from published, validated methods to aid laboratories in selecting and implementing robust analytical procedures.
Bicalutamide is a non-steroidal anti-androgen medication primarily used in the treatment of prostate cancer.[1][2] It functions by competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone to the androgen receptor (AR), thereby blocking the signaling pathways that promote the growth of prostate cancer cells.[3][4][5][6] The active enantiomer of this racemic drug is (R)-Bicalutamide.[3] Given its central role in therapy, precise measurement of its concentration in biological matrices is paramount. The use of a stable isotope-labeled internal standard, such as Bicalutamide-d5, is best practice for LC-MS/MS-based quantification to correct for matrix effects and variations in sample processing and instrument response.
Comparative Analysis of Analytical Methods
The following tables summarize key parameters from various published LC-MS/MS methods for the quantification of Bicalutamide in human plasma. This comparative data can help laboratories evaluate different approaches based on their specific needs and available instrumentation.
Table 1: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |
| Sample Volume | 50 µL | 100 µL[7] | Not Specified |
| Internal Standard (IS) | Nilutamide | Topiramate[7][8] | This compound (Hypothetical Best Practice) |
| Extraction Method | Protein Precipitation | Liquid-Liquid Extraction (t-butyl methyl ether)[7][8] | Protein Precipitation or SPE |
| Chromatographic Column | Not Specified | CHIRALPAK AD-RH (150 mm x 4.6 mm, 5 µm)[7][8] | C18 or similar |
| Mobile Phase | 70% Acetonitrile | Acetonitrile: 0.1% Formic Acid Buffer (50:50 v/v)[7][8] | Acetonitrile/Methanol with Formic Acid/Ammonium Acetate |
| Flow Rate | Not Specified | 1.0 mL/min[7][8] | 0.2-0.6 mL/min |
| Run Time | 4 min | 6 min[7] | < 5 min |
Table 2: Comparison of Mass Spectrometry and Method Performance Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Ionization Mode | Negative Ionization | Negative Electrospray Ionization[8] | ESI Positive or Negative |
| MRM Transition (Analyte) | m/z 429.2 → 255.0 | m/z 429.0 → 255.0[7][8] | m/z 431 → [Fragment for Bicalutamide] |
| MRM Transition (IS) | m/z 316.2 → 273.2 (Nilutamide) | m/z 338.1 → 77.8 (Topiramate)[7][8] | m/z 436 → [Fragment for this compound] |
| Linearity Range | 10 - 2000 ng/mL | 20 - 3200 ng/mL[7] | 1 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 20 ng/mL[7] | ≤ 1 ng/mL |
| Intra-day Precision (%CV) | Not Specified | ≤15%[7] | < 15% |
| Inter-day Precision (%CV) | Not Specified | ≤15%[7] | < 15% |
| Accuracy/Recovery | Not Specified | 98.56% (Analyte), 92.42% (IS)[7] | 85-115% |
Experimental Protocols
A generalized, best-practice experimental protocol for the quantification of Bicalutamide in human plasma using LC-MS/MS with this compound as an internal standard is provided below. This protocol is a composite based on common practices in the cited literature and represents a robust starting point for method development and validation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Bicalutamide from endogenous plasma components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI), positive mode.
-
MRM Transitions:
-
Bicalutamide: m/z 431 → [Product Ion]
-
This compound: m/z 436 → [Product Ion]
-
-
Data Analysis: Quantify Bicalutamide concentration using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Visualizations
The following diagrams illustrate the mechanism of action of Bicalutamide and a typical experimental workflow for its quantification.
References
- 1. Review of HPLC and LC-MS/MS assays for the determination of various nonsteroidal anti-androgens used in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bicalutamide in advanced prostate cancer. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 5. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bicalutamide: Mechanism of Action, Metabolism, and Safety_Chemicalbook [m.chemicalbook.com]
- 7. scirp.org [scirp.org]
- 8. scirp.org [scirp.org]
Bicalutamide-d5 in Quality Control: A Comparative Guide to Accuracy and Precision
In the landscape of bioanalytical research and drug development, the meticulous quantification of therapeutic agents is paramount. For the anti-androgen drug Bicalutamide, a cornerstone in prostate cancer therapy, achieving accurate and precise measurements in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard is a pivotal factor in the reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of the accuracy and precision of Bicalutamide-d5 as an internal standard against other commonly used alternatives in quality control (QC) samples, supported by experimental data from published studies.
The Gold Standard: Isotope-Labeled Internal Standards
A stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis. The rationale lies in its near-identical physicochemical properties to the analyte of interest. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery, matrix effects, and instrument response.
One study details a validated LC-MS/MS method for the simultaneous quantitation of several anti-androgen drugs, including Bicalutamide, using [D4]-Bicalutamide as the internal standard in human plasma. The precision of this method was found to be excellent, with the coefficient of variation (%CV) being 15.3% at the lower limit of quantitation (LLOQ)[1]. The accuracy of the method was reported to be within the range of 92.8% to 107.7%[1].
Alternative Internal Standards: A Performance Comparison
While SIL internal standards are ideal, their availability or cost can sometimes lead researchers to consider alternative, structurally similar compounds. Several studies have successfully validated bioanalytical methods for Bicalutamide using other internal standards. The following table summarizes the accuracy and precision data from various studies, offering a comparative overview.
| Internal Standard | Analyte | Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Bicalutamide-d4 | Bicalutamide | Human Plasma | LLOQ | - | 15.3 | - | - | [1] |
| LQC, MQC, HQC | - | <15.3 | - | 92.8 - 107.7 | [1] | |||
| Nilutamide | Bicalutamide | Human Plasma | LLOQ, LQC, MQC, HQC | 1.49 - 5.41 | 2.29 - 6.48 | 97.95 - 103.6 | 98.36 - 102.4 | |
| Topiramate | R-Bicalutamide | Human Plasma | LQC, MQC, HQC | ≤15 | ≤15 | - | - | [2][3] |
| Telmisartan | Bicalutamide | Rat Plasma | LQC, MQC, HQC | 2.17 - 4.40 | 2.07 - 4.47 | 99.5 - 108 | 93.7 - 110.41 | [4] |
| Tolbutamide | Bicalutamide | Rat Plasma | LQC, MQC, HQC | <14 | <14 | 94.4 - 107.1 | 94.4 - 107.1 | [5] |
| Tolbutamide | Bicalutamide | Mouse Blood (DBS) | LQC, MQC, HQC | 1.86 - 12.5 | 3.19 - 10.8 | - | - | [6] |
Data presented as ranges across the different QC levels as reported in the respective studies. LLOQ: Lower Limit of Quantitation; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.
From the compiled data, it is evident that while Bicalutamide-d4 demonstrates excellent performance, other internal standards like Nilutamide, Topiramate, Telmisartan, and Tolbutamide can also yield accurate and precise results when the method is properly validated. The choice of an alternative internal standard often depends on its structural similarity, chromatographic behavior, and lack of interference with the analyte.
Experimental Protocols: A Closer Look
The reliability of the data presented is intrinsically linked to the experimental methodologies employed. Below are summaries of the key experimental protocols from the cited studies.
Method Using Bicalutamide-d4 as Internal Standard[1]
-
Sample Preparation: Protein precipitation.
-
Chromatography: Phenomenex Synergi Polar-RP column with a linear gradient of 0.1% formic acid in methanol and water.
-
Detection: ABI 4000Q mass spectrometer with electrospray ionization in positive multiple reaction monitoring (MRM) mode.
Method Using Nilutamide as Internal Standard[2]
-
Sample Preparation: Not specified in the abstract.
-
Chromatography: Luna C18 column (100 mm x 2 mm, 5 μm) with an isocratic mobile phase of distilled water/acetonitrile (30/70, v/v).
-
Detection: LC-MS/MS in negative ionization mode. The MRM transitions were m/z 429.2 → 255.0 for Bicalutamide and m/z 316.2 → 273.2 for Nilutamide.
Method Using Topiramate as Internal Standard[3][4]
-
Sample Preparation: Liquid-liquid extraction with t-butyl methyl ether (TBME).
-
Chromatography: CHIRALPAK AD-RH column (150 mm × 4.6 mm, 5 μm) with an isocratic mobile phase of acetonitrile: 0.1% formic acid buffer (50:50 v/v).
-
Detection: LC-MS/MS with MRM transitions of m/z 429.0 → 255.0 for R-Bicalutamide and m/z 338.1 → 77.8 for Topiramate.
Method Using Telmisartan as Internal Standard[5]
-
Sample Preparation: Protein precipitation.
-
Chromatography: Waters XBridge C18 column (75 × 4.6 mm ID, 3.5 μm particle size) with a mobile phase of acetonitrile and formic acid (80:20 v/v).
-
Detection: Tandem mass spectrometer with MRM transitions of m/z 429.08 → 254.90 for Bicalutamide and m/z 513.54 → 287.30 for Telmisartan.
Method Using Tolbutamide as Internal Standard[6]
-
Sample Preparation: Not specified in the abstract.
-
Chromatography: Not specified in the abstract.
-
Detection: LC-MS/MS with MRM.
Visualizing the Bioanalytical Workflow
To provide a clearer understanding of the typical process involved in the quantification of Bicalutamide in quality control samples, the following diagram illustrates a standard bioanalytical workflow.
Caption: A typical bioanalytical workflow for the quantification of Bicalutamide.
Conclusion
The use of this compound as an internal standard provides a high degree of confidence in the accuracy and precision of bioanalytical methods for the quantification of Bicalutamide. Its performance, as demonstrated in validated studies, aligns with the expectations for a stable isotope-labeled internal standard. However, this guide also highlights that with careful method development and rigorous validation, alternative internal standards such as Nilutamide, Topiramate, Telmisartan, and Tolbutamide can also deliver reliable and robust results for quality control samples. The selection of an appropriate internal standard should be based on a thorough evaluation of its performance characteristics within the specific bioanalytical method, ensuring the generation of high-quality data for critical research and development decisions.
References
- 1. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. Development of an LC-MS/MS method for determination of bicalutamide on dried blood spots: application to pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Bicalutamide-d5 for Quantitative Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the linearity and quantification range of Bicalutamide using its deuterated internal standard, Bicalutamide-d5, against other common non-deuterated internal standards. The information presented is supported by experimental data from published literature to assist in the selection of the most appropriate internal standard for bioanalytical method development and validation.
Performance Comparison of Internal Standards
The choice of an internal standard is critical for the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Ideally, an internal standard should co-elute with the analyte and exhibit similar ionization and extraction characteristics. A stable isotope-labeled internal standard, such as this compound, is often considered the gold standard. However, other structural analogs have also been successfully used. The following table summarizes the performance of different internal standards used for the quantification of Bicalutamide in biological matrices.
| Internal Standard | Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Matrix | Key Findings |
| This compound (inferred) | R-Bicalutamide | Not explicitly stated, but method validated | 40 | Plasma | A validated method for R-bicalutamide with a LLOQ of 40 ng/mL showed between-batch precision (%CV) of 5.9% to 9.8% and accuracy from 99.5% to 101.9%.[1] |
| Nilutamide | Bicalutamide | 10 - 2000 | 10 | Human Plasma | The method demonstrated good linearity with a correlation coefficient (r²) of ≥ 0.9993. |
| Topiramate | R-Bicalutamide | 20 - 3200 | 20 | Human Plasma | This method for the chiral separation of R-bicalutamide showed a correlation coefficient (r²) of ≥ 0.9990.[2] |
| Telmisartan | Bicalutamide | 0.995 - 1290.105 | 0.9 | Rat Plasma | This UPLC-MS/MS method was successfully applied to a pharmacokinetic study in rats.[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summarized experimental protocols from studies utilizing different internal standards for Bicalutamide quantification.
Method Using a Deuterated Internal Standard Analog (Inferred for this compound)
This protocol is based on a validated method for R-bicalutamide, which is analogous to how this compound would be employed.
-
Sample Preparation: Plasma samples containing R-bicalutamide were extracted for analysis.
-
Chromatography: High-performance liquid chromatography (HPLC) was used to separate the analyte.
-
Detection: A mass spectrometer was used for detection and quantification.
-
Quantification: Calibration standards for R-bicalutamide were prepared at concentrations of 40, 80, 200, 1000, 5000, 9000, and 10000 ng/mL. The lower limit of quantification (LLOQ) was established at 40 ng/mL. Quality control (QC) samples were prepared at low, medium, and high concentrations.[1]
Method Using Nilutamide as an Internal Standard
-
Sample Preparation: 50 µL of human plasma was deproteinized.
-
Chromatography: A Luna C18 column (100 mm x 2 mm, 5 µm) was used with an isocratic mobile phase of distilled water/acetonitrile (30/70, v/v) at a flow rate of 0.3 mL/min.
-
Detection: LC-MS/MS was performed in negative ionization mode. The multiple reaction monitoring (MRM) transitions were m/z 429.2 → 255.0 for bicalutamide and m/z 316.2 → 273.2 for nilutamide.
-
Linearity: The method was linear over the range of 10-2000 ng/mL with a correlation coefficient (r²) of ≥ 0.9993.
Method Using Topiramate as an Internal Standard
-
Sample Preparation: 100 µL of human plasma was subjected to liquid-liquid extraction using tert-butyl methyl ether (TBME).
-
Chromatography: Chiral separation was achieved on a CHIRALPAK AD-RH column (150 mm × 4.6 mm, 5 μm) with an isocratic mobile phase of acetonitrile: 0.1% formic acid buffer (50:50 v/v) at a flow rate of 1.0 mL·min-1.
-
Detection: LC-MS/MS was performed with MRM transitions of 429.0 → 255.0 for R-bicalutamide and 338.1 → 77.8 for topiramate.
-
Linearity: The calibration curve was linear from 20 to 3200 ng·mL-1 with a correlation coefficient (r²) of ≥ 0.9990.[2]
Visualizing the Bicalutamide Workflow and Mechanism
To better understand the context of these analytical methods, the following diagrams illustrate a typical bioanalytical workflow and the signaling pathway of Bicalutamide.
Caption: Bioanalytical workflow for Bicalutamide quantification.
Caption: Bicalutamide's mechanism of action in prostate cancer.
References
Bicalutamide-d5 in Complex Matrices: A Comparative Guide to Specificity and Selectivity
In the quantitative analysis of Bicalutamide in complex biological matrices, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of the bioanalytical method. This guide provides a comprehensive comparison of Bicalutamide-d5 (a deuterated analog) with other commonly used internal standards, focusing on specificity and selectivity. The information presented is intended for researchers, scientists, and drug development professionals working on the bioanalysis of Bicalutamide.
Comparison of Internal Standards for Bicalutamide Analysis
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. A stable isotope-labeled (SIL) internal standard, such as this compound, is often considered the gold standard due to its similar physicochemical properties to the analyte.
Table 1: Performance Comparison of Internal Standards for Bicalutamide Analysis
| Parameter | Bicalutamide-d4[1] | Nilutamide | Topiramate[2][3] |
| Type | Stable Isotope Labeled | Structurally Similar Analog | Structurally Unrelated |
| Co-elution with Analyte | Yes | No | No |
| Compensation for Matrix Effects | High | Moderate | Low to Moderate |
| Extraction Recovery Similarity | High | Moderate | Low |
| Ionization Suppression/Enhancement Compensation | High | Moderate | Low |
| Reported Accuracy (% Bias) | 2.8% to 7.7% | -2.05% to 3.6% | Within 10.00% |
| Reported Precision (% CV) | ≤ 15.3% at LLOQ | 1.49% to 6.48% | ≤15% |
Key Insights:
-
Specificity and Selectivity: Bicalutamide-d4, as a SIL internal standard, co-elutes with Bicalutamide, providing the most effective compensation for variations in sample preparation, chromatography, and mass spectrometric ionization.[4][5] This co-elution is a key advantage in minimizing the impact of matrix effects, which can significantly affect the accuracy and precision of the assay.[5] Structurally similar analogs like Nilutamide may have different retention times, leading to less effective compensation for matrix effects that vary across the chromatographic run. Topiramate, being structurally unrelated, is the least ideal choice for compensating for matrix-induced variations.[2][3]
-
Accuracy and Precision: The use of a deuterated internal standard generally leads to improved precision and accuracy.[6] While the reported data for all three internal standards fall within acceptable regulatory limits, the inherent properties of Bicalutamide-d4 make it theoretically superior in minimizing variability and ensuring the robustness of the bioanalytical method.
Experimental Protocols
Detailed methodologies for the analysis of Bicalutamide in human plasma using different internal standards are presented below.
Method 1: LC-MS/MS Analysis of Bicalutamide using Bicalutamide-d4 as an Internal Standard[1]
This method describes the simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma.
Sample Preparation:
-
Protein precipitation is used for sample extraction.
Chromatographic Conditions:
-
LC System: Agilent 1200 SL autosampler and binary pump
-
Column: Phenomenex Synergi Polar-RP (4 μm, 100 × 2 mm)
-
Mobile Phase: Gradient elution with 0.1% (v/v) formic acid in methanol (Solvent A) and 0.1% (v/v) formic acid in water (Solvent B).
-
Flow Rate: 0.3 mL/min
Mass Spectrometric Conditions:
-
Mass Spectrometer: ABI SCIEX 4000Q hybrid linear ion trap tandem mass spectrometer
-
Ionization Mode: Electrospray ionization in positive multiple reaction monitoring (MRM) mode
-
MRM Transitions:
-
Bicalutamide: m/z 431.0 > 217.0
-
[D4]-Bicalutamide: m/z 435.0 > 221.0
-
Method 2: LC-MS/MS Analysis of Bicalutamide using Nilutamide as an Internal Standard[2]
This method was developed for the determination of Bicalutamide in human plasma for a bioequivalence study.
Sample Preparation:
-
To 50 µL of plasma, add 950 µL of the internal standard solution (Nilutamide in acetonitrile).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer 50 µL of the supernatant and add 950 µL of 70% acetonitrile.
-
Vortex for 30 seconds and inject 4 µL into the LC-MS/MS system.
Chromatographic Conditions:
-
LC System: Agilent 1100 series HPLC
-
Column: Luna C18 (100 x 2 mm, 5 μm)
-
Mobile Phase: Isocratic elution with distilled water and acetonitrile (30:70, v/v)
-
Flow Rate: 0.3 mL/min
Mass Spectrometric Conditions:
-
Mass Spectrometer: API 4000 tandem quadrupole mass spectrometer
-
Ionization Mode: Negative electrospray ionization
-
MRM Transitions:
-
Bicalutamide: m/z 429.2 > 255.0
-
Nilutamide: m/z 316.2 > 273.2
-
Visualizations
Bicalutamide Signaling Pathway
Bicalutamide is a non-steroidal antiandrogen that competitively inhibits the binding of androgens (testosterone and dihydrotestosterone) to the androgen receptor (AR). This blockade prevents the translocation of the AR to the nucleus, thereby inhibiting the transcription of androgen-responsive genes that are crucial for prostate cancer cell growth and survival.
Caption: Bicalutamide competitively inhibits the androgen receptor.
Experimental Workflow for Bicalutamide Analysis
The following diagram illustrates a typical workflow for the quantification of Bicalutamide in a biological matrix using LC-MS/MS.
References
- 1. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. scirp.org [scirp.org]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. scispace.com [scispace.com]
The Gold Standard for Bioanalysis: Justifying the Use of Bicalutamide-d5 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Bicalutamide, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive comparison of using a stable isotope-labeled internal standard (SIL-IS), specifically Bicalutamide-d5, against methods employing a structural analog internal standard or no internal standard at all. The evidence presented underscores the superiority of the SIL-IS approach in mitigating experimental variability and producing robust pharmacokinetic data.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the cornerstone of modern bioanalysis, an internal standard (IS) is a compound of known concentration added to samples to correct for variations during sample preparation and analysis.[1] While structural analogs—molecules with similar chemical properties to the analyte—have been traditionally used, stable isotope-labeled internal standards are now widely recognized as the gold standard.[2][3]
This compound is chemically identical to Bicalutamide, with the only difference being the replacement of five hydrogen atoms with their heavier deuterium isotopes. This subtle modification results in a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish between the analyte and the internal standard. However, their physicochemical properties remain virtually identical, which is the key to their superior performance.
Superior Performance of this compound: A Data-Driven Comparison
The primary advantage of using a SIL-IS like this compound lies in its ability to compensate for matrix effects, variations in extraction recovery, and ionization efficiency more effectively than structural analogs.[4][5] Matrix effects, caused by co-eluting endogenous components in biological samples, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[5] Since a SIL-IS co-elutes with the analyte and experiences the same matrix effects, it provides a more accurate correction.
The following tables summarize validation data from studies utilizing either a structural analog internal standard or from regulatory filings that demand high standards of data quality, which are indicative of the performance expected from a method using a SIL-IS like this compound.
| Method using Structural Analog IS (Nilutamide) | Parameter | Low QC (20 ng/mL) | Mid QC (200 ng/mL) | High QC (1600 ng/mL) |
| Intra-day | Precision (%CV) | 5.41 | 1.49 | 2.50 |
| Accuracy (%) | 103.6 | 97.95 | 99.16 | |
| Inter-day | Precision (%CV) | 6.48 | 2.29 | 3.98 |
| Accuracy (%) | 102.4 | 98.36 | 99.85 | |
| Recovery (%) | 98.91 | 89.88 | 94.50 |
Table 1. Precision, Accuracy, and Recovery Data for Bicalutamide Quantification using Nilutamide as an Internal Standard.
| Method using Structural Analog IS (Topiramate) | Parameter | LQC (60 ng/mL) | MQC (1200 ng/mL) | HQC (2400 ng/mL) |
| Intra-day | Precision (%CV) | 4.2 | 3.8 | 3.5 |
| Accuracy (%) | 102.1 | 98.7 | 99.2 | |
| Inter-day | Precision (%CV) | 5.1 | 4.6 | 4.1 |
| Accuracy (%) | 101.5 | 99.1 | 99.8 | |
| Mean Recovery (%) | 98.56 (Bicalutamide) | 92.42 (Topiramate) |
Table 2. Precision, Accuracy, and Recovery Data for R-Bicalutamide Quantification using Topiramate as an Internal Standard. [6][7]
| High-Quality Method (Indicative of SIL-IS Performance) | Parameter | Low QC | Medium QC | High QC |
| Between-batch | Precision (%CV) | 9.8 | 5.9 | 6.2 |
| Accuracy (%) | 99.5 | 101.9 | 100.8 |
Table 3. Between-batch Precision and Accuracy for R-Bicalutamide from FDA filings, indicative of the high data quality achieved with robust internal standardization. [8]
While the data from methods using structural analogs show acceptable performance, methods employing a SIL-IS like this compound are expected to exhibit even lower variability, especially in complex matrices, due to the near-perfect co-elution and identical response to matrix effects.
Experimental Protocols
A robust bioanalytical method is underpinned by a well-defined experimental protocol. Below are representative protocols for sample preparation and LC-MS/MS analysis of Bicalutamide.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting small molecules from plasma.
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 150 µL of a precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of Bicalutamide.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte and internal standard, followed by re-equilibration.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Bicalutamide: e.g., m/z 431.1 → 255.1
-
This compound: e.g., m/z 436.1 → 260.1
-
Nilutamide (as a structural analog example): m/z 317.0 → 230.0
-
-
Visualizing the Rationale and Process
To further illustrate the concepts discussed, the following diagrams depict the logical justification for using a SIL-IS and the metabolic pathway of Bicalutamide.
Figure 1. Comparison of Internal Standard Approaches.
Bicalutamide is administered as a racemate, and its enantiomers undergo different metabolic pathways. The (R)-enantiomer is responsible for the majority of the antiandrogenic activity.
Figure 2. Metabolic Pathways of Bicalutamide Enantiomers.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior choice for the bioanalysis of Bicalutamide. Its ability to mimic the behavior of the analyte during sample processing and analysis leads to more accurate and precise quantification by effectively compensating for matrix effects and other sources of variability. While methods using structural analogs can provide acceptable results, the use of a SIL-IS provides a higher level of confidence in the generated data, which is critical for regulatory submissions and pivotal clinical studies. For researchers aiming for the highest quality bioanalytical data, the justification for using this compound is clear and compelling.
References
Safety Operating Guide
Safe Disposal of Bicalutamide-d5: A Procedural Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical information for the proper disposal of Bicalutamide-d5, a deuterated form of a potent anti-androgen compound. Adherence to these procedures is essential to ensure personnel safety, environmental protection, and regulatory compliance. This guidance is directed at researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Bicalutamide is classified as a hazardous substance, with potential carcinogenic and reproductive toxicity effects, and is known to be very toxic to aquatic life with long-lasting effects.[1][2] Due to the structural similarity, this compound should be handled with the same precautions as its non-deuterated counterpart. The following procedures are based on established best practices for the disposal of hazardous pharmaceutical waste.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory Protection | NIOSH-approved respirator (if dust is generated) |
Handling Precautions:
-
Avoid all personal contact, including inhalation of dust.[3]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled.[3]
-
Wash hands thoroughly with soap and water after handling.[3]
II. Step-by-Step Disposal Protocol
The proper disposal of this compound requires a multi-step process to minimize exposure and environmental contamination.
1. Waste Segregation:
-
At the point of generation, immediately segregate all this compound waste from general laboratory waste.
-
This includes pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and any solutions containing the compound.
2. Waste Containment:
-
Solid Waste: Place all solid this compound waste, including contaminated PPE, into a clearly labeled, leak-proof, and puncture-resistant container designated for hazardous pharmaceutical waste. The container should be sealed to prevent the escape of dust.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container. The container must be clearly labeled with "Hazardous Waste: this compound" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with the contents ("this compound Waste"), the hazard classification (e.g., "Toxic," "Hazardous"), and the date of accumulation.
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[3]
4. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. [1][4][5][6] This compound is toxic to aquatic organisms and can have long-term adverse effects on the aquatic environment.[1][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Disposal must be carried out by a licensed hazardous waste disposal company, typically through high-temperature incineration.[2][7][8]
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Table 2: Spill Response Procedures
| Spill Type | Procedure |
| Dry Spill (Powder) | 1. Evacuate and restrict access to the affected area. 2. Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne. 3. Use dry cleanup methods; do not sweep.[3] A HEPA-filtered vacuum cleaner may be used if available and appropriate. 4. Carefully collect the spilled material and absorbent into a labeled hazardous waste container. 5. Decontaminate the area with a suitable cleaning agent and collect the cleaning materials as hazardous waste. |
| Liquid Spill (Solution) | 1. Evacuate and restrict access to the affected area. 2. Wearing appropriate PPE, contain the spill using absorbent pads or granules. 3. Work from the outside of the spill inward to prevent spreading. 4. Collect the absorbed material and place it in a labeled hazardous waste container. 5. Decontaminate the spill area with an appropriate solvent or detergent solution, collecting all cleaning materials as hazardous waste. |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. astrazeneca.com.au [astrazeneca.com.au]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. oncolink.org [oncolink.org]
- 5. med.upenn.edu [med.upenn.edu]
- 6. dam.upmc.com [dam.upmc.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. biowastetn.com [biowastetn.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
